SF2312
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107729-45-3 |
|---|---|
Molecular Formula |
C4H8NO6P |
Molecular Weight |
197.08 |
IUPAC Name |
(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |
InChI |
InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11) |
InChI Key |
CGWBGDOPBYWJKZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SF2312; SF 2312; SF-2312 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SF2312
Introduction
SF2312 is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2] Initially identified as an antibiotic with activity under anaerobic conditions, its precise mechanism of action was unknown for many years.[2][3] Subsequent research has revealed that this compound is a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[3][4] This discovery has positioned this compound as the most potent naturally occurring inhibitor of glycolysis reported to date and a molecule of significant interest for both anti-infective and anti-cancer applications.[4][5] This guide provides a detailed examination of its core mechanism, supported by quantitative data, experimental protocols, and visualizations of the key pathways and processes involved.
Core Mechanism of Action: Enolase Inhibition
The primary molecular target of this compound is enolase (also known as phosphopyruvate hydratase), the penultimate enzyme in the glycolysis pathway.[1][5] Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[5] This is a crucial step for energy generation, and its inhibition disrupts the cell's ability to produce ATP, particularly in environments or cell types that rely heavily on glycolysis.[4]
Transition-State Analogue Mimicry
This compound functions as a transition-state analogue.[6][7] Its structure mimics the high-energy aci-carboxylate/carbanion intermediate that is formed during the enolase-catalyzed conversion of 2-PGA to PEP.[6] This mimicry allows this compound to bind with very high affinity to the enolase active site, effectively blocking the enzyme's function.
Stereospecific Binding to the Active Site
This compound has two stereocenters, but its inhibitory activity is driven almost exclusively by a single enantiomer.[5][7] Co-crystallization studies with human enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer binds to the active site.[5][7][8] This stereospecificity is critical for its potent activity.
The binding mechanism involves key interactions within the enzyme's active site. The phosphonate group of this compound coordinates with two essential magnesium ions (Mg²⁺) and forms salt bridge interactions with key amino acid residues, such as Arginine 371 (R371) in human enolase.[4] This tight binding effectively sequesters the enzyme, preventing it from processing its natural substrate, 2-PGA. The kinetics of inhibition are complex, appearing non-competitive with respect to 2-PGA at lower concentrations of this compound and competitive at higher concentrations.[9]
Signaling and Metabolic Pathway Context
This compound directly targets a central metabolic pathway, glycolysis. By inhibiting enolase, it causes an accumulation of the upstream metabolite, 2-PGA, and a depletion of the downstream product, PEP, disrupting cellular bioenergetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and structural basis of E. coli enolase inhibition by this compound: a mimic of the carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The 3 S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Enolase inhibitor | Probechem Biochemicals [probechem.com]
SF2312: A Potent, Natural Phosphonate Inhibitor of Enolase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SF2312 is a naturally occurring phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2] Initially of unknown function, it has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3] Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP), a vital step in cellular energy production.[2][4] The potent inhibitory activity of this compound against this key metabolic enzyme has positioned it as a valuable tool for cancer research, particularly for tumors exhibiting a high dependence on glycolysis, a phenomenon known as the Warburg effect.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Quantitative Inhibitory Activity of this compound and its Analogs
This compound demonstrates potent inhibition of enolase across different isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its related compounds against human enolase isoforms 1 (ENO1) and 2 (ENO2).
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | Human Recombinant ENO1 | 37.9 | A potent natural inhibitor of enolase.[3][7] |
| Human Recombinant ENO2 | 42.5 | Exhibits similar potency against both ENO1 and ENO2 isoforms.[3][7] | |
| Enolase in D423 cell lysates | ~10 - 50 | Potency varies depending on the source of the enzyme.[5] | |
| Methylthis compound | Human ENO1 & ENO2 | ~10 | A synthetic analog designed to prevent epimerization, equipotent to this compound.[2] |
| (3S)-Methylthis compound | Human ENO1 & ENO2 | ~10 | The 3S enantiomer is the active form, showing significantly higher potency.[2] |
| (3R)-Methylthis compound | Human ENO1 & ENO2 | ~15,000 | The 3R enantiomer is approximately 2000-fold less potent, highlighting stereospecificity.[2] |
| deoxy-SF2312 | Enolase | ~2,000 | Lacks the 5-hydroxyl group, resulting in significantly reduced potency.[5] |
| PhAH | Enolase | nM range | Phosphonoacetohydroxamate, a known potent synthetic enolase inhibitor used as a reference.[5] |
Mechanism of Action: A Transition State Analog
This compound functions as a transition state analog inhibitor of enolase.[2] The enolase reaction proceeds through a carbanionic intermediate. The structure of this compound, particularly its phosphonate and hydroxamate moieties, mimics this high-energy intermediate, allowing it to bind with high affinity to the enzyme's active site.[2][5]
X-ray crystallography studies have revealed that the phosphonate group of this compound coordinates with the catalytic magnesium ions (Mg²⁺) in the enolase active site.[5] This interaction, along with hydrogen bonding to key amino acid residues, stabilizes the inhibitor within the active site, preventing the binding and conversion of the natural substrate, 2-PGA.[5] The inhibition kinetics of this compound are complex, exhibiting a mixed competitive and non-competitive profile with respect to 2-PGA, which may be related to the dimeric nature of the enolase enzyme.[5]
Caption: Mechanism of this compound inhibition of the enolase reaction.
Experimental Protocols
1. Enolase Inhibition Assay (Coupled Enzyme Assay)
This protocol describes a common method to determine the inhibitory activity of compounds like this compound against enolase. The assay is based on a coupled enzyme system where the product of the enolase reaction, PEP, is converted to pyruvate by pyruvate kinase (PK), which is then reduced to lactate by lactate dehydrogenase (LDH), consuming NADH in the process. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human ENO1 or ENO2
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol
-
2-Phosphoglycerate (2-PGA) solution
-
Adenosine 5'-diphosphate (ADP) solution
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing ADP, NADH, PK, and LDH at their final desired concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: To each well of the microplate, add the enolase enzyme solution and the this compound dilutions. Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank). Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the reagent mix to all wells.
-
Start the Reaction: Initiate the enzymatic reaction by adding the 2-PGA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percent inhibition for each this compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General experimental workflow for determining the IC50 of this compound.
2. Cell-Based Proliferation Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells, particularly those with a dependency on specific enolase isoforms (e.g., ENO1-deleted glioma cells).[5]
Materials:
-
Cancer cell lines (e.g., D423 ENO1-deleted glioma cells and isogenic ENO1-rescued control cells)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., resazurin-based or crystal violet)
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 72 hours).[5]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method. For example, with a resazurin-based assay, add the reagent to each well and incubate for 2-4 hours. Then, measure the fluorescence.
-
Data Analysis: Normalize the fluorescence/absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
This compound is a powerful and specific inhibitor of enolase with significant potential as a research tool and a lead compound for the development of novel anticancer therapeutics. Its mechanism as a transition state analog provides a strong basis for its high potency. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other enolase inhibitors. Future research may focus on improving its pharmacological properties, such as cell permeability, to enhance its therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
The Antibiotic SF2312: A Technical Guide to its Origin, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antibiotic SF2312, a natural phosphonate with potent inhibitory activity against the glycolytic enzyme enolase. Initially discovered from the actinomycete Micromonospora sp. during a screening program for antibiotics with efficacy under anaerobic conditions, this compound has since garnered significant interest for its unique mode of action and potential therapeutic applications. This document details the origin of this compound, its discovery, and the experimental protocols for its production and characterization. Quantitative data, including physicochemical properties and antimicrobial activity, are presented in structured tables for clarity. Furthermore, a visualization of the glycolytic pathway and the inhibitory action of this compound is provided to elucidate its mechanism.
Origin and Discovery
The antibiotic this compound is a secondary metabolite produced by a strain of the actinomycete genus Micromonospora.[1][2] Its discovery was the result of a targeted screening effort to identify novel antimicrobial agents that exhibit enhanced activity in anaerobic environments.[3] This characteristic suggested a potential mechanism of action targeting metabolic pathways that are crucial for microbial survival in the absence of oxygen, such as glycolysis.
Subsequent research confirmed that this compound is a potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][4] This inhibition disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in energy production.[4][5] The chemical structure of this compound was identified as (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid.[6]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and further investigation.
| Property | Value | Reference |
| Molecular Formula | C4H8NO6P | [4] |
| Molecular Weight | 197.08 g/mol | [4] |
| CAS Number | 107729-45-3 | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in water and DMSO | [2] |
| InChI Key | CGWBGDOPBYWJKZ-UHFFFAOYSA-N | [4] |
| SMILES | O=C1N(O)C(O)CC1P(O)(O)=O | [4] |
Biological Activity
Mechanism of Action
This compound exerts its antimicrobial effect by targeting and inhibiting the enzyme enolase (phosphopyruvate hydratase).[1][4] Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis. By inhibiting this crucial enzymatic step, this compound disrupts the primary pathway for ATP production, particularly under anaerobic conditions where organisms are heavily reliant on glycolysis for energy.[1][4]
Antimicrobial Spectrum
This compound has demonstrated a broad spectrum of antibacterial activity, with notable potency against Salmonella and Staphylococcus species.[7] Its efficacy is weaker against E. coli.[7] The compound has not been found to be active against fungi.[7] The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli | 400 | [2] |
| Acinetobacter baumannii | 400 | [2] |
| Pseudomonas aeruginosa | 400 | [2] |
| Staphylococcus aureus | 400 | [2] |
Enolase Inhibition
This compound is a highly potent inhibitor of human recombinant enolase isoforms, with low nanomolar IC50 values.
| Enzyme | IC50 (nM) | Reference |
| Human Recombinant ENO1 | 37.9 | [7] |
| Human Recombinant ENO2 | 42.5 | [7] |
Experimental Protocols
Fermentation of Micromonospora sp. for this compound Production (Generalized Protocol)
-
Inoculum Preparation: A pure culture of Micromonospora sp. is inoculated into a seed culture medium. A suitable medium would be a rich broth such as Tryptic Soy Broth or a specific seed medium containing glucose, yeast extract, and peptone. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker to ensure vigorous growth.
-
Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a production medium designed to promote secondary metabolite synthesis. A typical production medium for Micromonospora might contain a slower-metabolized carbon source like starch or dextrin, and a complex nitrogen source such as soybean meal or peptone, along with essential minerals. The fermentation is carried out at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The pH of the medium is monitored and maintained within a suitable range, typically between 6.5 and 7.5.
-
Monitoring Production: The production of this compound in the fermentation broth is monitored periodically using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Isolation and Purification of this compound (Generalized Protocol)
The following is a plausible, generalized protocol for the isolation and purification of a polar, water-soluble phosphonate antibiotic like this compound from a fermentation broth. This protocol is based on common techniques used for the purification of natural products.
-
Biomass Removal: The fermentation broth is centrifuged or filtered to remove the Micromonospora mycelium and other solid particles.
-
Initial Extraction: Due to the polar nature of this compound, an initial purification step might involve adsorption of the active compound from the clarified broth onto an ion-exchange resin or a non-polar adsorbent resin.
-
Elution: The adsorbed this compound is then eluted from the resin using a suitable solvent system, likely a buffered aqueous solution with an increasing salt concentration or a gradient of an organic solvent like methanol or acetonitrile in water.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to achieve high purity. These steps may include:
-
Gel Filtration Chromatography: To separate compounds based on size.
-
Ion-Exchange Chromatography: To exploit the charged nature of the phosphonate group for further purification.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to obtain highly pure this compound. A C18 column with a water/acetonitrile or water/methanol gradient containing a suitable buffer would likely be employed.
-
-
Characterization: The purified this compound is then characterized using various analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is typically used.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours. For anaerobic testing, the incubation is performed in an anaerobic chamber.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its discovery and characterization.
Caption: Inhibition of the glycolytic pathway by the antibiotic this compound.
Caption: Generalized workflow for the discovery and characterization of this compound.
References
- 1. The fermentative production of gentamicins by Micromonospora purpurea (1974) | Abou-Zeid A. Abou-Zeid | 5 Citations [scispace.com]
- 2. Antibiotic G-418, a New Micromonospora-Produced Aminoglycoside with Activity Against Protozoa and Helminths: Fermentation, Isolation, and Preliminary Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Studies of Bacterial Enolase, a Potential Target Against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
The Glycolysis Inhibitor SF2312: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SF2312, a natural phosphonate antibiotic that has been identified as a highly potent inhibitor of the glycolytic enzyme enolase. This document outlines the core mechanism of action of this compound, its selective effects on cancer cells, and detailed experimental protocols for its study.
Core Mechanism of Action: Enolase Inhibition
This compound is a natural product of the actinomycete Micromonospora that functions as a potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3][4] Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP), the penultimate step in glycolysis.[5] By directly binding to the active site of enolase, this compound effectively blocks this crucial step, leading to a halt in the glycolytic cascade and subsequent depletion of ATP.[2]
The inhibitory action of this compound is particularly effective under anaerobic conditions, where cells are heavily reliant on glycolysis for energy production.[1] Structural studies, including X-ray crystallography, have revealed that the (3S,5S)-enantiomer of this compound is the active form that binds to the enzyme's active site.[5]
Selective Toxicity in ENO1-Deleted Cancers
A significant aspect of this compound's therapeutic potential lies in its selective toxicity towards cancer cells harboring a homozygous deletion of the ENO1 gene.[1][2] The ENO1 gene encodes the enolase isoform ENO1. Many cancers, particularly gliomas, have a passenger deletion of the ENO1 gene, which makes them solely dependent on the ENO2 isoform for glycolytic activity.[1][5] While this compound is a pan-enolase inhibitor, affecting both ENO1 and ENO2, the profound reliance of ENO1-deleted cancer cells on ENO2 makes them exceptionally vulnerable to its inhibitory effects.[1][6] In contrast, normal cells and cancer cells with intact ENO1 can compensate for the inhibition of one isoform, exhibiting significantly lower sensitivity to this compound.[1][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various studies.
| Target | IC50 (nM) | Source |
| Human Recombinant ENO1 | 37.9 | MedChemExpress[6] |
| Human Recombinant ENO2 | 42.5 | MedChemExpress[6] |
| ENO2 (in human cancer cells) | ~10 | Molecules[5] |
| Enolase (various sources) | 10 - 50 | PMC - NIH[1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Condition | Effect | Concentration | Source |
| D423 Glioma (ENO1-deleted) | Proliferation (2 weeks) | Inhibition | Low µM range | PMC - NIH[1] |
| D423 Glioma (ENO1-rescued) | Proliferation (2 weeks) | Inhibition | >200 µM | PMC - NIH[1] |
| D423 Glioma (ENO1-deleted) | Apoptosis | Induction | Starting at 12.5 µM | ResearchGate[7] |
| D423 Glioma (ENO1-rescued) | Apoptosis | Induction | Only at 400 µM | ResearchGate[7] |
| D423 & Gli56 (ENO1-deleted) | Glucose Consumption & Lactate Production | Profound Inhibition | 10 µM | PMC - NIH[1] |
| D423 & Gli56 (ENO1-deleted) | Conversion of ¹³C-glucose to ¹³C-lactate | Dose-dependent reduction | 10 µM | PMC - NIH[1][6] |
| D423 & Gli56 (ENO1-deleted) | Conversion of ¹³C-1 glucose to ¹³C-3 glycerate | Dramatic Increase | 10 µM | PMC - NIH[1] |
Table 2: Cellular Effects of this compound
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the logical basis for its selective toxicity.
Caption: this compound inhibits the conversion of 2-PGA to PEP by targeting Enolase.
Caption: this compound induces cell death selectively in ENO1-deleted cancer cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Enolase Activity Assay
The inhibitory effect of this compound on enolase activity can be measured using two primary methods:
-
Indirect Coupled Assay: This method links the production of PEP to the oxidation of NADH.[5]
-
Principle: The assay measures the decrease in NADH fluorescence (excitation at 340 nm, emission at 460 nm) or absorbance at 340 nm. Enolase converts 2-PGA to PEP. Pyruvate kinase (PK) then converts PEP to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD+ in the process.
-
Reaction Mixture:
-
Purified recombinant human ENO1 or ENO2, or cell lysates.
-
2-phosphoglycerate (2-PGA) as the substrate.
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in excess.
-
ADP and NADH.
-
Varying concentrations of this compound.
-
-
Procedure: The reaction is initiated by the addition of 2-PGA, and the rate of NADH oxidation is monitored over time.
-
-
Direct PEP Formation Assay: This method directly measures the formation of PEP.[5]
-
Principle: PEP has a characteristic absorbance at 240 nm. This assay is particularly useful for bacterial lysates with high endogenous NADH oxidase activity.
-
Reaction Mixture:
-
Enzyme source (e.g., E. coli lysate).
-
2-PGA.
-
Varying concentrations of this compound.
-
-
Procedure: The increase in absorbance at 240 nm is measured to determine the rate of PEP formation.
-
Cell Proliferation and Viability Assays
The selective toxicity of this compound on different cell lines is assessed using standard cell proliferation and viability assays.
-
Method:
-
Plate ENO1-deleted and isogenic ENO1-rescued cells at a low density.
-
Treat cells with a range of this compound concentrations for an extended period (e.g., 72 hours to 2 weeks).[1][7]
-
Assess cell proliferation by counting cell numbers or using DNA-binding fluorescent dyes like Hoechst 33342.[7]
-
Determine cell viability and apoptosis using assays such as YO-PRO-1 staining, which identifies apoptotic cells.[7]
-
Metabolic Flux Analysis using ¹³C-Labeled Glucose
To confirm the inhibition of glycolysis in intact cells, metabolic flux analysis using stable isotope tracing is employed.[1]
-
Principle: Cells are cultured in a medium containing ¹³C-labeled glucose. The incorporation of ¹³C into downstream metabolites is then quantified using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
-
Procedure:
-
Culture ENO1-deleted and control cells in a medium containing [U-¹³C]-glucose or [1-¹³C]-glucose.
-
Treat the cells with this compound or a vehicle control for a specified period (e.g., 72 hours).[1]
-
Extract metabolites from the cell culture medium and/or cell lysates.
-
Analyze the extracts by NMR or mass spectrometry to quantify the levels of ¹³C-labeled lactate, glycerate, and other relevant metabolites.[1] A decrease in ¹³C-lactate and an increase in ¹³C-glycerate are indicative of enolase inhibition.[1]
-
Caption: Workflow for analyzing metabolic flux with ¹³C-labeled glucose.
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental metabolic pathway in cancer cells. Its potent inhibition of enolase and, more importantly, its selective toxicity towards ENO1-deleted tumors, offer a clear rationale for its further development. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate details of this compound's mechanism of action and to explore its full therapeutic potential in preclinical and clinical settings. The development of more cell-permeable pro-drug derivatives of this compound, such as POMHEX, further enhances its translational prospects.[8]
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SF2312: A Potent, Natural Phosphonate Inhibitor of Enolase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SF2312 is a naturally occurring phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2][3] Initially of unknown function, it has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and its selective cytotoxicity against cancer cells with specific genetic deletions. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Enolase Inhibition
This compound functions as a potent inhibitor of enolase, the enzyme that catalyzes the penultimate step in glycolysis: the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1][5] The compound is a transition state analogue, binding to the active site of the enolase enzyme.[5]
Structurally, this compound is similar to the synthetic tool compound inhibitor, phosphonoacetohydroxamate (PhAH).[1][2][6] Its cyclic, ring-stabilized structure is predicted to enhance binding affinity by stabilizing the inhibitor in a bound conformation.[1][2][3] X-ray crystallography studies have revealed that this compound, specifically the (3S,5S)-enantiomer, occupies the active site of human enolase 2 (ENO2).[5] The phosphono group of this compound coordinates with a catalytic magnesium ion (Mg(B)) and forms salt bridge interactions with key amino acid residues, such as R371, in the active site pocket.[1]
This inhibition of enolase disrupts the glycolytic flux, leading to a depletion of downstream metabolites like ATP and an accumulation of upstream metabolites.[4] This disruption of cellular bioenergetics is the primary basis for its antibiotic and cytotoxic effects.[1]
Biochemical and Cellular Activity Data
The inhibitory and cytotoxic potency of this compound has been quantified across various experimental systems. The data below summarizes its activity against enolase isoforms and its selective effects on cancer cell lines.
| Parameter | Target/Cell Line | Value | Conditions |
| IC50 | Human Recombinant ENO1 | 37.9 nM | In vitro enzymatic assay |
| IC50 | Human Recombinant ENO2 | 42.5 nM | In vitro enzymatic assay |
| Proliferation Inhibition | D423 Glioma (ENO1-deleted) | Low µM range | 2-week treatment |
| Proliferation Inhibition | D423 Glioma (ENO1-rescued) | >200 µM | 2-week treatment |
| Cell Death Induction | D423 Glioma (ENO1-deleted) | Starts at 12.5 µM | 72-hour treatment |
| Cell Death Induction | D423 Glioma (ENO1-rescued) | Starts at 400 µM | 72-hour treatment |
Data compiled from multiple sources.[7][8]
Signaling Pathway Inhibition
This compound directly targets a key step in the glycolysis pathway. The inhibition of enolase leads to a metabolic bottleneck, preventing the formation of PEP, a high-energy molecule crucial for ATP synthesis via substrate-level phosphorylation.
Caption: Inhibition of Enolase by this compound in the Glycolytic Pathway.
Experimental Protocols
Enolase Enzymatic Activity Assay
This protocol is used to determine the in vitro potency of this compound against enolase.
-
Enzyme Source: Recombinant human ENO1 and ENO2 are expressed and purified. Alternatively, cell lysates from cell lines overexpressing the target enzyme, such as the D423 cell line, can be used.[1]
-
Inhibitor Preparation: this compound is synthesized and prepared in a suitable buffer at various concentrations.
-
Incubation: The inhibitor is pre-incubated with the enolase enzyme to allow for binding.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 2-phosphoglycerate (typically at 5 mM).[1]
-
Activity Measurement: The conversion of 2-PGA to PEP is monitored over time, often by coupling the reaction to pyruvate kinase and lactate dehydrogenase and measuring the decrease in NADH absorbance at 340 nm.
-
Data Analysis: Enzymatic activity is normalized to a no-inhibitor control. The IC50 value is calculated by plotting the normalized activity as a function of inhibitor concentration.[1]
Cell Proliferation and Viability Assays
These assays assess the cytotoxic and cytostatic effects of this compound on cancer cells.
-
Cell Culture: ENO1-deleted glioma cells (e.g., D423, Gli56) and their isogenic ENO1-rescued counterparts are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).[1] For some experiments, cells are cultured under hypoxic conditions to enhance reliance on glycolysis.[1]
-
Treatment: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours for cell death, 2 weeks for proliferation).[1][7]
-
Viability/Proliferation Measurement: Cell viability is assessed using methods such as crystal violet staining, MTT assay, or commercial assays that measure ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Results are normalized to vehicle-treated controls to determine the relative inhibition of proliferation or cell death at each concentration.
X-ray Crystallography for Structural Determination
This method provides atomic-level detail of the this compound-enolase interaction.
-
Protein Crystallization: Recombinant human ENO2 is expressed, purified, and crystallized to form apo crystals.[5]
-
Co-crystallization: The apo crystals are soaked in a cryoprotectant solution containing a saturating concentration of this compound (e.g., 4 mM) for a period (e.g., 16 hours) to allow the compound to diffuse into the active site.[1]
-
Data Collection: The crystals are flash-frozen, and X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed to solve the three-dimensional structure of the ENO2-SF2312 complex, revealing the precise binding mode and interactions.[5]
¹³C-Glucose Tracing for Metabolite Analysis
This technique tracks the flow of carbon from glucose through the glycolytic pathway to confirm the site of inhibition in intact cells.
-
Cell Culture and Treatment: ENO1-deleted and ENO1-rescued cells are cultured and treated with this compound (e.g., 10 µM) or a vehicle control.[7]
-
Isotope Labeling: The standard glucose in the medium is replaced with U-¹³C-glucose, and cells are incubated to allow for its metabolism.
-
Metabolite Extraction: Polar metabolites are extracted from the cells using a solvent like methanol.
-
Analysis: The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify the abundance of ¹³C-labeled metabolites upstream (e.g., 3-phosphoglycerate) and downstream (e.g., lactate) of the enolase step.[1]
-
Data Interpretation: A significant increase in the ratio of ¹³C-labeled upstream metabolites to downstream metabolites in this compound-treated cells confirms enolase inhibition.[1]
Experimental and Logic Workflow
The evaluation of this compound's efficacy typically follows a logical progression from in vitro characterization to cellular and mechanistic studies.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Structural Analysis of SF2312 and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural phosphonate antibiotic SF2312 and its analogs. It covers the compound's mechanism of action as a potent enolase inhibitor, its structural characteristics, and the activity of its derivatives. This document synthesizes key findings from published research to offer a comprehensive resource for professionals in drug development and related scientific fields.
Core Findings: this compound as a Potent Enolase Inhibitor
This compound, a natural product from the actinomycete Micromonospora, has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolysis pathway.[1][2][3][4] This inhibitory action is the basis for its antibiotic properties and its potential as an anticancer agent, particularly for tumors with a deletion of the ENO1 gene.[1][2]
Structurally, this compound is a cyclic phosphonate that acts as a transition state analog, mimicking a high-energy carbanion intermediate formed during the enolase-catalyzed conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[5][6][7] X-ray crystallography studies have revealed that this compound binds to the active site of both human and bacterial enolase, coordinating with magnesium ions essential for catalysis.[1][5][6]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its key analogs against various enolase enzymes and cell lines.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human Recombinant ENO1 | 37.9 |
| Human Recombinant ENO2 | 42.5 | |
| E. coli Enolase Lysates | ~10 | |
| Methylthis compound | E. coli Enolase Lysates | ~10 |
| (3S)-Methylthis compound | Isolated Enzymatic Assay | Up to 2000-fold more potent than (3R)-Methylthis compound |
| (3R)-Methylthis compound | Isolated Enzymatic Assay | Minimal activity |
| PhAH | Enolase | nM range |
| deoxy-SF2312 | T. brucei ENO | 600 ± 230 |
Table 1: In Vitro Inhibitory Activity of this compound and Analogs. [8][9][10][11]
| Cell Line | Compound | Effect | Concentration |
| D423 (ENO1-deleted glioma) | This compound | Inhibition of proliferation | Low µM range |
| Induction of cell death | Starts at 12.5 µM | ||
| Eradication under hypoxia | >6.25 µM (72h) | ||
| D423 (ENO1-rescued) | This compound | Inhibition of proliferation | >200 µM |
| Induction of cell death | Only at 400 µM | ||
| Gli56 (ENO1-deleted glioma) | This compound | Selective toxicity | Not specified |
| D423 (ENO1-deleted glioma) | Methylthis compound | Selective toxicity | ~2 µM |
| D423 (ENO1-deleted glioma) | (3S)-Methylthis compound | Toxicity | ~2 µM |
| D423 (ENO1-deleted glioma) | (3R)-Methylthis compound | Minimal toxicity | Up to 400 µM |
Table 2: Cellular Activity of this compound and Analogs. [1][7][9]
Structural Insights and Analogs
This compound possesses two stereocenters, but co-crystallization studies have consistently shown that the (3S,5S)-enantiomer is the active form that binds to the enolase active site.[7] However, the acidity of the proton at the C-3 position leads to rapid epimerization, making the synthesis of enantiomerically pure this compound challenging.[7]
To overcome this, the analog Methylthis compound was developed, featuring a methyl group at the C-3 position. This modification prevents epimerization and allowed for the separation and testing of individual enantiomers.[7] Experiments with enantiopure Methylthis compound confirmed that the (3S)-enantiomer is responsible for the potent enolase inhibitory activity.[7] In fact, (3S)-Methylthis compound was up to 2000-fold more potent than its (3R) counterpart in enzymatic assays.[7] Racemic Methylthis compound itself demonstrated equipotency to this compound in both enzymatic and cellular assays.[7][10]
Another key analog is deoxy-SF2312 , which lacks the hydroxyl group at the 1-position of the pyrrolidinone ring.[9]
Mechanism of Action: Glycolysis Inhibition
This compound exerts its biological effects by inhibiting enolase, the penultimate enzyme in the glycolytic pathway. This leads to a blockage in the conversion of 2-PGA to PEP, resulting in the accumulation of upstream metabolites and the depletion of downstream products, including pyruvate and, subsequently, lactate.[1] In cells highly dependent on glycolysis for ATP production, such as certain cancer cells or bacteria under anaerobic conditions, this inhibition leads to energy depletion and cell death.[1][8]
Experimental Protocols
Enolase Activity Assay (Coupled Assay)
This indirect assay measures enolase activity by coupling the production of PEP to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH to NAD+ is monitored by the decrease in fluorescence or absorbance at 340 nm.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing triethanolamine, KCl, MgSO4, and ADP.
-
Enzyme and Substrate Addition: Add pyruvate kinase, lactate dehydrogenase, NADH, and the enolase enzyme (either purified or in cell lysate) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the enolase substrate, 2-phosphoglycerate (2-PGA).
-
Inhibitor Testing: To determine the IC50 of this compound or its analogs, pre-incubate the enolase with varying concentrations of the inhibitor before adding the substrate.
-
Data Acquisition: Monitor the rate of NADH oxidation by measuring the change in absorbance or fluorescence over time. The rate of this reaction is proportional to the enolase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][11]
X-ray Crystallography for Structural Determination
Determining the co-crystal structure of enolase with this compound or its analogs provides direct insight into the binding mode of the inhibitor.
-
Protein Expression and Purification: Express recombinant human ENO2 in E. coli and purify the protein to homogeneity.
-
Crystallization: Grow apo-crystals of ENO2 using established methods.
-
Soaking: Soak the apo-crystals in a cryoprotectant solution containing a high concentration (e.g., 2-4 mM) of this compound or its analog for several hours (e.g., 16 hours).[1]
-
Data Collection: Flash-freeze the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known enolase structure as a search model. Refine the model against the experimental data to obtain the final structure of the enolase-inhibitor complex.[1][7]
Cell Proliferation and Viability Assays
These assays are used to determine the effect of this compound and its analogs on the growth and survival of cell lines, particularly comparing ENO1-deleted and ENO1-intact cells.
-
Cell Seeding: Plate cells at a low density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor or a vehicle control.
-
Incubation: Incubate the cells for an extended period (e.g., 72 hours to 2 weeks), replacing the medium with fresh inhibitor as needed.[1][9]
-
Quantification of Cell Number: At the end of the treatment period, quantify the total number of cells using a method such as Hoechst 33342 staining, which stains the nuclei of all cells.[9]
-
Quantification of Cell Death: To assess apoptosis or cell death, use a dye such as YO-PRO-1, which selectively enters cells with compromised plasma membranes.[9]
-
Data Analysis: Normalize the cell counts to the vehicle-treated control to determine the percent inhibition of proliferation or the percent of cell death. Plot these values against the inhibitor concentration to generate dose-response curves.[9]
Conclusion
This compound is a potent and specific inhibitor of enolase with promising therapeutic potential. The structural and functional analyses of this compound and its analogs, such as Methylthis compound, have provided a deep understanding of its mechanism of action and have paved the way for the rational design of next-generation enolase inhibitors. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this important class of molecules.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Functional and structural basis of E. coli enolase inhibition by this compound: a mimic of the carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
SF2312 Enolase Inhibition for Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SF2312, a potent natural product inhibitor of the glycolytic enzyme enolase, and its application in cancer research. Particular focus is given to its mechanism of action, its selective targeting of cancer cells with specific genetic deletions, and the experimental methodologies used to characterize its activity.
Executive Summary
This compound is a phosphonate antibiotic produced by the actinomycete Micromonospora.[1] It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2] This inhibitory action forms the basis of its potential as an anti-cancer agent, particularly through a "collateral lethality" approach in tumors with homozygous deletion of the ENO1 gene.[3] Such cancer cells become solely reliant on the ENO2 isoform for glycolysis, rendering them highly susceptible to enolase inhibition by this compound.[1][4] Preclinical studies have demonstrated the selective toxicity of this compound against ENO1-deleted glioma cells, leading to decreased cell proliferation and induction of apoptosis.[5][6] This guide details the quantitative data from these studies, provides in-depth experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical research on this compound and its derivatives.
Table 1: In Vitro Enolase Inhibition by this compound
| Compound | Target | IC50 (nM) | Source |
| This compound | Human Recombinant ENO1 | 37.9 | [1] |
| This compound | Human Recombinant ENO2 | 42.5 | [1] |
| Methylthis compound | E. coli cell lysate enolase | ~10 | [7] |
Table 2: Cellular Activity of this compound in ENO1-Deleted Glioma Cells (D423 Cell Line)
| Parameter | This compound Concentration | Effect in ENO1-deleted cells | Effect in ENO1-rescued cells | Source |
| Cell Proliferation | Low µM range | Inhibition | Inhibition only above 200 µM | [1][5] |
| Apoptosis Induction | Starting at 12.5 µM | Induction of cell death | Induction of cell death only at 400 µM | [5] |
| Hypoxic Cell Viability | >6.25 µM (72h) | Eradication of cells | Not specified | [1] |
Table 3: Cellular Activity of this compound Derivatives
| Compound | Cell Line | IC50 (nM) | Notes | Source |
| POMSF | ENO1-deleted glioma | ~50 | ~100-fold more potent than this compound | [4] |
| (3S)-Methylthis compound | ENO1-deleted glioma | ~2,000 | The active enantiomer of this compound | [6] |
| (3R)-Methylthis compound | ENO1-deleted glioma | >400,000 | Minimal toxicity | [6] |
Mechanism of Action and Signaling Pathways
This compound functions as a potent inhibitor of enolase, which catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis. By blocking this crucial step, this compound disrupts ATP production, particularly in cancer cells that heavily rely on glycolysis for their energy needs (the Warburg effect).
The therapeutic strategy for this compound is centered on the concept of collateral lethality . In certain cancers, such as glioblastoma, a homozygous deletion of the tumor suppressor locus 1p36 leads to the coincidental loss of the ENO1 gene.[4] These cancer cells survive by upregulating the paralogous gene, ENO2. However, this creates a specific vulnerability, as the inhibition of the remaining ENO2 enzyme by this compound leads to a complete shutdown of glycolysis and subsequent cell death.[1][4] Normal cells, which possess a functional ENO1 gene, are significantly less affected.[1]
Detailed Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of this compound.
Enolase Enzymatic Activity Assay (NADH-linked)
This assay measures enolase activity by coupling the production of PEP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Assay Buffer: 100 mM Triethanolamine (pH 7.4), 10 mM KCl, 5 mM MgSO₄
-
Reagents: 400 µM NADH, 2 mM ADP, 2-phosphoglycerate (2-PGA), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
This compound stock solution
-
96-well microplate
-
Plate reader capable of kinetic absorbance measurements at 340 nm
Procedure:
-
Prepare the assay buffer and all reagents.
-
Add cell lysates or purified enolase to the wells of the 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time.
-
To initiate the reaction, add a master mix containing 2-PGA, ADP, NADH, PK, and LDH. The conversion of 2-PGA to PEP by enolase is the rate-limiting step.
-
Immediately place the plate in a pre-warmed plate reader and begin kinetic measurements of absorbance at 340 nm to monitor the oxidation of NADH to NAD+.
-
Record data at regular intervals for a specified duration.
-
Calculate the rate of reaction for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (Crystal Violet Staining)
This assay quantifies cell number as a measure of cell proliferation by staining the nuclei of adherent cells with crystal violet.
Materials:
-
ENO1-deleted and control glioma cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
10% Formalin
-
0.5% Crystal Violet staining solution
-
10% Acetic Acid
-
Plate reader capable of absorbance measurements at 595 nm
Procedure:
-
Seed cells at a density of 1.5 x 10³ cells per well in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubate the plates for the desired treatment period (e.g., 2 weeks), replacing the media with fresh this compound-containing media as needed.
-
After the incubation period, aspirate the media and fix the cells with 10% formalin for 15 minutes at room temperature.
-
Wash the plates with water and then stain with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet by adding 10% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Ligand-Induced Thermal Shift Assay
This assay determines the binding of this compound to enolase by measuring the change in the thermal stability of the protein upon ligand binding.
Materials:
-
Cell lysates or purified recombinant enolase
-
This compound stock solution
-
Assay buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4)
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE equipment and reagents
-
Immunoblotting equipment and reagents (including primary antibody against enolase)
Procedure:
-
Prepare cell lysates or dilute purified enolase in the assay buffer.
-
In separate tubes, incubate the protein samples with either this compound or a vehicle control.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) at each temperature point, followed by a cooling step.
-
After heating, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein.
-
Resolve the proteins in the supernatant by SDS-PAGE.
-
Transfer the proteins to a membrane and perform immunoblotting using an antibody specific for enolase.
-
Analyze the band intensities at each temperature. A ligand-induced shift to a higher melting temperature (Tm) indicates binding and stabilization of the protein.
Conclusion and Future Directions
This compound represents a promising therapeutic lead for the treatment of ENO1-deleted cancers. Its high potency and selective mechanism of action highlight the potential of collateral lethality as a targeted cancer therapy strategy. However, the poor cell permeability of this compound, due to its phosphonate moiety, presents a challenge for clinical development.[1] To address this, pro-drug derivatives such as POMHEX have been developed to enhance cell permeability and have shown improved efficacy in preclinical models.[8][9][10] Future research will likely focus on optimizing the pharmacokinetic properties of this compound analogs and evaluating their efficacy and safety in clinical trials for patients with ENO1-deleted tumors. The principles outlined in this guide provide a solid foundation for researchers and drug developers working to advance this and other targeted metabolic therapies for cancer.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 9. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
The Impact of SF2312 on Trypanosoma brucei: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, is critically dependent on glycolysis for its energy production in the bloodstream form. This metabolic vulnerability presents a key target for therapeutic intervention. This document provides a comprehensive technical overview of the effects of SF2312, a potent inhibitor of the glycolytic enzyme enolase, on Trypanosoma brucei. We present quantitative data on its inhibitory activity, detailed experimental protocols for its investigation, and an exploration of its mechanism of action and downstream cellular consequences. This guide is intended to serve as a resource for researchers engaged in the development of novel trypanocidal agents.
Introduction
The protozoan parasite Trypanosoma brucei is responsible for significant human and veterinary disease in sub-Saharan Africa. The bloodstream form (BSF) of the parasite relies exclusively on glycolysis for ATP synthesis, making this pathway an attractive target for drug development.[1][2][3] Enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP), is a crucial component of this pathway.[1][2][3] this compound and its derivatives are phosphonate compounds that have been identified as potent inhibitors of enolase.[1][2][3] This whitepaper details the trypanocidal effects of these compounds, providing a foundation for further research and development.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its analogs against T. brucei enolase (TbENO) and the parasite itself has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) reported in the literature.
Table 1: In Vitro Inhibition of Recombinant T. brucei Enolase (TbENO)
| Compound | IC50 (µM) |
| deoxy-SF2312 | 0.60 ± 0.23 |
Data sourced from studies on recombinant TbENO inhibition.[1][2][3]
Table 2: In Vitro Activity against T. brucei Bloodstream Forms
| Compound | EC50 (µM) |
| POM-SF2312 | 0.45 ± 0.10 |
Data from in vitro viability assays on T. brucei bloodstream forms.
Mechanism of Action: Inhibition of Glycolysis
This compound and its analogs act by directly inhibiting the enzymatic activity of enolase in T. brucei. This inhibition blocks a critical step in glycolysis, leading to a rapid depletion of cellular ATP. Given the parasite's absolute reliance on this pathway for energy in its bloodstream stage, the inhibition of enolase has a potent trypanocidal effect.
Downstream Signaling Consequences of Metabolic Stress
The inhibition of glycolysis and subsequent depletion of ATP in T. brucei triggers a cascade of downstream cellular events. A key sensor of cellular energy status is the AMP-activated protein kinase (AMPK). An increased AMP:ATP ratio activates AMPK, which in turn initiates signaling pathways that can lead to cell cycle arrest and differentiation from the proliferative "slender" form to the quiescent, transmissible "stumpy" form. This differentiation is a survival strategy for the parasite, preparing it for its transition to the tsetse fly vector.
References
The Potential of SF2312 as an Anti-Parasitic Agent: A Technical Whitepaper
Abstract
The relentless evolution of drug resistance in parasitic pathogens necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action. The natural phosphonate antibiotic, SF2312, a potent inhibitor of the highly conserved glycolytic enzyme enolase, presents a compelling starting point for anti-parasitic drug discovery. Glycolysis is an essential metabolic pathway for many parasites, particularly for the bloodstream form of trypanosomatids like Trypanosoma brucei, which rely on it exclusively for ATP synthesis.[1][2][3][4] This dependency makes enolase a validated and highly vulnerable drug target.[1] While this compound itself exhibits poor cell permeability, recent studies on its analogues and prodrug derivatives have demonstrated significant in vitro activity against T. brucei.[2][5][6] This whitepaper consolidates the current understanding of this compound's mechanism, summarizes the preclinical anti-parasitic data, outlines key experimental protocols, and explores the strategic path forward for developing this compound-based anti-parasitic therapeutics.
Introduction: Targeting a Metabolic Vulnerability
Parasitic diseases, including African trypanosomiasis (sleeping sickness), continue to pose a significant threat to global health.[7] The existing therapeutic arsenal is limited and hampered by issues of toxicity and growing resistance.[7] A promising strategy in drug discovery is the targeting of metabolic pathways that are essential for the parasite but not for the host.
The glycolytic pathway is a prime example of such a target. In bloodstream forms of Trypanosoma brucei, glycolysis is the sole source of ATP production, making its components indispensable for parasite survival.[2][3][4][6] One of the key enzymes in this pathway is enolase (2-phospho-D-glycerate hydrolase), which catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP).[1][8]
This compound is a natural product isolated from the actinomycete Micromonospora that has been identified as a highly potent, low-nanomolar inhibitor of enolase.[9] Its potential as an anti-parasitic agent is derived directly from its validated mechanism of action against this critical enzyme.
Mechanism of Action: Inhibition of Enolase
This compound functions as a transition state analogue inhibitor of enolase. The molecule binds to the active site, interacting with conserved catalytic residues and magnesium ions, thereby preventing the conversion of 2-PG to PEP.[9] This action effectively blocks the progression of glycolysis, leading to a rapid depletion of ATP, growth arrest, and ultimately, cell death in organisms wholly dependent on this pathway.[1] The validation of enolase as a drug target in T. brucei has been confirmed through RNA interference (RNAi) studies, which showed that a significant reduction in enolase activity leads to parasite death within two days.[1][9]
The diagram below illustrates the central role of enolase in the trypanosomal glycolytic pathway and the inhibitory action of this compound.
References
- 1. Enolase: A Key Player in the Metabolism and a Probable Virulence Factor of Trypanosomatid Parasites—Perspectives for Its Use as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling Sleeping Sickness: Current and Promising Therapeutics and Treatment Strategies | MDPI [mdpi.com]
- 8. Importance of enolase in Giardia lamblia differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for SF2312 in Cell Culture Experiments
Introduction
SF2312 is a naturally occurring phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2] It has been identified as a highly potent, low-nanomolar inhibitor of the glycolytic enzyme enolase.[1][2][3] Enolase is a critical enzyme in the glycolysis pathway, responsible for the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1][4] Due to its mechanism, this compound is a valuable tool for cancer research, particularly for studying metabolic vulnerabilities in tumors exhibiting the Warburg effect. Its most significant application lies in the selective targeting of cancer cells with a homozygous deletion of the ENO1 gene, a condition found in some aggressive cancers like glioblastoma.[1][5] In these cells, the inhibition of the remaining enolase isoform, ENO2, by this compound leads to synthetic lethality, making it a promising agent for targeted cancer therapy research.[4][6]
Mechanism of Action
This compound functions as a transition state analogue that binds to the active site of enolase, preventing its catalytic activity.[4] This inhibition blocks the glycolytic pathway, leading to an accumulation of upstream metabolites (like 3-PGA) and a depletion of downstream metabolites (like PEP and lactate).[1] This disruption of glycolysis severely impairs cellular energy production, especially under hypoxic conditions where cells are heavily reliant on this pathway.[1][2] In cancer cells lacking the ENO1 gene, the inhibition of the ENO2 paralog is catastrophic, leading to selective cell death.[1][5]
Caption: this compound inhibits the enolase enzyme in the glycolysis pathway.
Data Summary
Quantitative data from studies on this compound are summarized below for easy reference.
Table 1: In Vitro Potency of this compound Against Human Enolase Isoforms
| Enzyme Target | IC50 (nM) | Reference |
| Human Recombinant ENO1 | 37.9 | [3] |
| Human Recombinant ENO2 | 42.5 | [3] |
Table 2: Cellular Effects of this compound on ENO1-Deleted Glioma Cells (D423)
| Assay | Effective Concentration (µM) | Treatment Duration | Observations | Reference |
| Proliferation Inhibition | Low µM range | 2 weeks | Significant inhibition of cell growth. | [1][5] |
| > 200 µM | 2 weeks | Required concentration for inhibition in ENO1-rescued cells. | [1][5] | |
| Apoptosis Induction | Starts at 12.5 µM | 2 weeks | Induction of cell death in ENO1-deleted cells. | [5] |
| 400 µM | 2 weeks | Required concentration for cell death in ENO1-rescued cells. | [5] | |
| Glycolysis Inhibition | 10 µM | 72 hours | Selective blockage of glycolysis in ENO1-deleted cells. | [1] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
This protocol outlines the steps for preparing this compound for use in cell culture.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound by dissolving the powder in sterile DMSO. Vortex briefly to ensure it is fully dissolved.
-
Sterilization: While this compound is an antibiotic, it is best practice to ensure the stock solution is sterile for cell culture use. If necessary, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
Protocol 2: Cell Proliferation and Viability Assay
This protocol details a long-term assay to assess the selective toxicity of this compound.
Materials:
-
ENO1-deleted cells (e.g., D423 glioma) and corresponding ENO1-rescued control cells.[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[4]
-
Multi-well cell culture plates (e.g., 96-well)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the ENO1-deleted and ENO1-rescued cells in separate wells of a 96-well plate at a low density appropriate for a long-term (e.g., 14-day) experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Concentrations should span a wide range to determine the IC50 (e.g., 0.1 µM to 500 µM). Include a vehicle control (medium with DMSO only).
-
Incubation: Replace the medium in the wells with the this compound-containing medium. Incubate the cells for an extended period, such as 14 days, refreshing the medium with the appropriate inhibitor concentration every 3-4 days.[1][5]
-
Quantification:
-
At the end of the treatment period, wash the cells with PBS.
-
Stain the cells with Hoechst 33342 according to the manufacturer's protocol to label the nuclei.
-
Image the plates using a high-content imaging system or fluorescence microscope.
-
Use image analysis software to count the total number of cells (nuclei) in each well.
-
-
Data Analysis: Normalize the cell count in each treated well to the vehicle control. Plot the normalized cell number against the log of the this compound concentration to determine the IC50 for each cell line.
Protocol 3: Glycolytic Flux Analysis with ¹³C-Labeled Glucose
This protocol is used to confirm that this compound inhibits enolase in intact cells.
Materials:
-
ENO1-deleted and ENO1-rescued cells
-
Glucose-free culture medium
-
¹³C-labeled glucose (e.g., [1-¹³C]-glucose)
-
This compound stock solution
-
Reagents for metabolite extraction (e.g., ice-cold methanol/water solution)
-
Analytical instrument (LC-MS or NMR)
Procedure:
-
Cell Culture and Treatment: Culture ENO1-deleted and isogenic rescued cells to ~70-80% confluency.
-
Media Change: Replace the standard medium with glucose-free medium supplemented with ¹³C-labeled glucose.
-
Inhibitor Addition: Treat the cells with this compound (e.g., 10 µM) or a vehicle control for a specified period (e.g., 72 hours).[1]
-
Metabolite Extraction:
-
At the end of the treatment, quickly wash the cells with ice-cold PBS.
-
Immediately add an ice-cold extraction solvent (e.g., 80% methanol) to quench metabolism and lyse the cells.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Analysis: Analyze the supernatant containing the polar metabolites using LC-MS or NMR to measure the levels of ¹³C-labeled glycolytic intermediates, such as 3-PGA, PEP, and lactate.[1]
-
Data Interpretation: A successful inhibition of enolase by this compound will result in an increased ratio of upstream metabolites (e.g., ³-PGA) to downstream metabolites (e.g., PEP) in the treated cells compared to the control.[5]
Caption: Experimental workflow for assessing this compound cytotoxicity.
Important Considerations
-
Cell Permeability: this compound is known to have poor cell permeability, which can result in a significant difference between its in vitro enzymatic IC50 (nM range) and its effective concentration in cell-based assays (µM range).[7] For improved potency in cellular systems, consider using prodrug derivatives like POMSF, which have shown up to a 50-fold increase in potency.[7]
-
Controls are Critical: Always include a vehicle control (DMSO) to account for any effects of the solvent. The use of isogenic ENO1-rescued cell lines is essential to demonstrate the selective toxicity of this compound and confirm that the observed effects are due to the targeted inhibition of enolase in an ENO1-deficient background.[1][5]
-
Hypoxic Conditions: The potency of this compound is enhanced under anaerobic or hypoxic conditions, as cells become more dependent on glycolysis for ATP production.[1] Consider performing experiments in a hypoxic chamber to mimic the tumor microenvironment.
-
Chirality: this compound has two stereocenters. Research has shown that the (3S,5S)-enantiomer is the active form that binds to the enolase active site.[4] Ensure the compound used is the correct and active form if using a synthesized version.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Enolase inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Potency Testing of SF2312
Introduction
SF2312 is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2] It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][3][4] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[5] The primary mechanism of action of this compound is the inhibition of this enzymatic activity, leading to a bottleneck in glycolysis and subsequent energy depletion within the cell.[1][2]
This compound has garnered significant interest in oncology research due to its selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene.[1][6] These cancer cells rely entirely on the ENO2 isoform for glycolytic function, creating a synthetic lethal vulnerability.[5][7] Inhibition of the remaining ENO2 by this compound is catastrophic for these cells, while normal cells (expressing ENO1) are much less affected.[1][6] These application notes provide detailed protocols for assessing the enzymatic and cellular potency of this compound in vitro.
Mechanism of Action: Enolase Inhibition
This compound acts as a transition state analogue inhibitor of enolase.[5] It binds to the active site of both ENO1 and ENO2, interacting with magnesium ions that are essential for catalysis.[1] This binding prevents the substrate, 2-PGA, from being converted to PEP, effectively halting the glycolytic pathway at this penultimate step. The consequence is a depletion of downstream metabolites, including pyruvate and lactate, and a reduction in ATP generation, particularly under anaerobic conditions where cells rely heavily on glycolysis.[1][8]
Experimental Protocols
Enzymatic Potency Assessment: Enolase Inhibition Assay
This protocol details a coupled enzyme assay to determine the IC₅₀ value of this compound against purified enolase isoforms (ENO1 and ENO2). The production of PEP by enolase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The rate of NADH oxidation by LDH is monitored as a decrease in absorbance at 340 nm, which is proportional to enolase activity.
Protocol 1: Coupled PK/LDH Enolase Activity Assay
Materials:
-
Purified recombinant human ENO1 and ENO2 proteins[8]
-
This compound compound
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgSO₄, pH 7.4
-
2-Phosphoglycerate (2-PGA) substrate
-
Adenosine diphosphate (ADP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a serial dilution series of this compound in Assay Buffer.
-
Prepare a "Coupling Enzyme Mix" in Assay Buffer containing PK (5 units/mL), LDH (5 units/mL), NADH (0.3 mM), and ADP (2 mM).
-
Prepare a stock solution of the substrate 2-PGA (e.g., 20 mM) in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 170 µL of the Coupling Enzyme Mix.
-
Add 10 µL of the this compound serial dilutions to the appropriate wells. For control wells (100% activity), add 10 µL of Assay Buffer.
-
Add 10 µL of purified enolase enzyme (final concentration ~5-10 ng/µL) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the enzyme. Note: this compound can act as a slow-on/slow-off inhibitor, so pre-incubation is important.[9]
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the 2-PGA substrate solution to each well (final concentration ~1 mM).
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer and begin kinetic reading of absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the normalized activity versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Quantitative Data: Enzymatic Inhibition
| Target Enzyme | IC₅₀ (nM) | Source |
| Human Recombinant ENO1 | 37.9 | [8] |
| Human Recombinant ENO2 | 42.5 | [8] |
| Enolase (various sources) | 10 - 50 | [1][9] |
Cellular Potency Assessment: Selective Toxicity in Glioma Cells
A key feature of this compound is its selective toxicity towards cancer cells with ENO1 deletion.[1] The following protocols describe how to quantify this effect by comparing cell proliferation and apoptosis in ENO1-deleted glioma cell lines versus their isogenic counterparts where ENO1 expression has been restored.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dash.harvard.edu [dash.harvard.edu]
Application Notes: SF2312 for Selective Targeting of ENO1-Deleted Glioma
Introduction
SF2312 is a naturally derived phosphonate antibiotic that has been identified as a potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP). In the context of oncology, particularly for glioblastoma (GBM), this compound presents a targeted therapeutic strategy. Many gliomas exhibit a deletion of the ENO1 gene, which encodes the enolase isoform ENO1.[1] These cancer cells become critically dependent on the remaining enolase isoform, ENO2, for glycolytic flux and survival. This compound selectively inhibits ENO2, creating a synthetic lethal scenario in ENO1-deleted glioma cells, leading to a blockage of glycolysis and selective cell death, while sparing cells with intact ENO1.[1][3]
Mechanism of Action
The therapeutic principle of this compound is based on exploiting the metabolic vulnerability created by ENO1 deletion in glioma cells.
-
ENO1 Deletion: A subset of gliomas loses the ENO1 gene, making them solely reliant on the ENO2 isoform to sustain glycolysis.[3]
-
Enolase Inhibition: this compound acts as a potent inhibitor of the enolase enzyme.[2]
-
Glycolysis Blockade: In ENO1-deleted cells, this compound-mediated inhibition of ENO2 leads to a near-complete shutdown of the glycolytic pathway.[1][3]
-
Metabolic Crisis & Cell Death: This blockade causes an accumulation of upstream metabolites (like 2-PGA and 3-PGA) and a depletion of downstream metabolites (like lactate), triggering a metabolic crisis and inducing selective apoptosis in the cancer cells.[1][4]
This targeted approach offers high selectivity and potent anti-tumor activity against ENO1-deficient gliomas, as demonstrated in various preclinical models.[3]
Visualized Pathways and Workflows
Caption: this compound inhibits ENO2, blocking glycolysis and causing selective cell death in ENO1-deleted glioma.
Caption: Workflow for evaluating this compound's effects on glioma cell lines from culture to data analysis.
Caption: this compound induces synthetic lethality exclusively in glioma cells that have lost the ENO1 gene.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in glioma cell lines.
Table 1: Selective Toxicity of this compound on ENO1-Deleted vs. ENO1-Rescued D423 Glioma Cells Data derived from a 2-week treatment course.
| Parameter | Cell Line | This compound Concentration | Observation | Reference |
| Cell Proliferation Inhibition | D423 (ENO1-deleted) | Low-micromolar range | Potent inhibition of proliferation | [4] |
| D423 (ENO1-rescued) | > 200 µM | Inhibition only at high concentrations | [4] | |
| Induction of Cell Death | D423 (ENO1-deleted) | Starts at 12.5 µM | Significant apoptosis observed | [4] |
| D423 (ENO1-rescued) | > 400 µM | Cell death only at very high concentrations | [4] |
Table 2: Metabolic Effects of this compound Treatment in D423 Glioma Cells Data derived from a 72-hour treatment period.
| Parameter Measured | Treatment Group | Observation | Reference |
| Ratio of [3-¹³C]Glycerate to [3-¹³C]Lactate | D423 (ENO1-deleted) + 10 µM this compound | Dramatic increase in ratio, indicating enolase inhibition | [1][3] |
| D423 (ENO1-rescued) + 10 µM this compound | No significant change in ratio | [1][3] | |
| Ratio of Phosphocreatine to Creatine | D423 (ENO1-deleted) + 10-25 µM this compound | Dose-dependent decrease, indicating energy depletion | [1][4] |
| D423 (ENO1-rescued) + 10-25 µM this compound | No significant change in ratio | [1][4] | |
| Ratio of 3-PGA to PEP | D423 (ENO1-deleted) + 10-25 µM this compound | Dose-dependent increase, confirming target engagement | [4] |
| D423 (ENO1-rescued) + 10-25 µM this compound | No significant change in ratio | [4] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol details the procedure for assessing the effect of this compound on the proliferation of glioma cell lines using Hoechst 33342 staining to quantify total cell numbers.[1]
Materials:
-
ENO1-deleted glioma cells (e.g., D423, Gli56) and isogenic ENO1-rescued control cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or water)
-
96-well clear-bottom black plates
-
Hoechst 33342 solution (e.g., 10 mg/mL in water)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Automated fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Trypsinize and count glioma cells. Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Culture overnight to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A recommended starting range is 0.1 µM to 400 µM.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle-only control (e.g., DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours for short-term effects or up to 2 weeks for long-term proliferation, changing the media with fresh compound every 3-4 days).[1][4]
-
Fixation: After incubation, carefully aspirate the medium and wash the cells once with 100 µL of PBS. Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Staining: Wash the wells twice with 100 µL of PBS. Add 100 µL of Hoechst 33342 solution (diluted 1:2000 in PBS) to each well. Incubate for 10-15 minutes at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells twice with PBS. Add 100 µL of PBS to each well for imaging. Use an automated fluorescence microscope to capture images of the stained nuclei. Quantify the total cell number per well by counting the nuclei using image analysis software (e.g., ImageJ).
-
Data Normalization: Express the cell count for each condition as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay
This protocol describes how to measure apoptosis or cell death induced by this compound using YO-PRO®-1 Iodide, a green-fluorescent dye that selectively enters apoptotic cells.[1]
Materials:
-
Cells cultured and treated with this compound as described in Protocol 1.
-
YO-PRO®-1 Iodide solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) solution (optional, for discriminating necrotic cells)
-
Hoechst 33342 solution
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment: Follow steps 1-4 from Protocol 1 to culture and treat cells with this compound for the desired duration (e.g., 2 weeks).[1]
-
Staining: Prepare a staining solution in complete medium containing YO-PRO-1 (final concentration 1 µM) and Hoechst 33342 (final concentration 1 µg/mL).
-
Aspirate the treatment medium from the wells and add 100 µL of the staining solution to each well.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells directly without washing using a fluorescence microscope.
-
Blue channel (Hoechst): Total cells.
-
Green channel (YO-PRO-1): Apoptotic cells.
-
Red channel (PI, if used): Necrotic cells.
-
-
Analysis: Quantify the number of green (YO-PRO-1 positive) cells and the total number of blue (Hoechst positive) cells in multiple fields per well.
-
Calculation: Calculate the percentage of apoptotic cells for each condition: (Number of YO-PRO-1 Positive Cells / Total Number of Cells) x 100. Normalize the results to the vehicle control.
Protocol 3: Isotope Tracing and Metabolite Extraction
This protocol outlines a method to trace the metabolic fate of ¹³C-labeled glucose and extract polar metabolites to confirm this compound's effect on glycolysis, based on methods described in the literature.[1][3]
Materials:
-
Glioma cells cultured in 6-well plates
-
Glucose-free DMEM
-
[1-¹³C]glucose or [U-¹³C]glucose
-
This compound stock solution
-
80:20 Methanol:Water extraction solvent, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen gas evaporator or SpeedVac
-
NMR or LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach.
-
Replace the standard medium with glucose-free DMEM supplemented with 10% dialyzed FBS and the desired concentration of ¹³C-labeled glucose (e.g., 10 mM).
-
Add this compound (e.g., 10 µM) or vehicle control to the appropriate wells.
-
Incubation: Incubate for 72 hours.[3]
-
Metabolite Extraction:
-
Place the 6-well plate on dry ice to quench metabolism.
-
Aspirate the medium.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Protein and Debris Removal: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the polar metabolites) to a new tube.
-
Drying: Dry the metabolite extract completely using a nitrogen evaporator or SpeedVac.
-
Sample Reconstitution and Analysis: Reconstitute the dried pellet in a suitable solvent for your analytical platform (e.g., D₂O for NMR). Analyze the samples to quantify the relative abundance of ¹³C-labeled metabolites such as lactate and glycerate.[1][3]
-
Data Analysis: Calculate the ratio of upstream metabolites to downstream metabolites (e.g., glycerate-to-lactate ratio) to determine the extent of enolase inhibition.[1]
References
Application of SF2312 in Studying Metabolic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a naturally occurring phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2][3] It has been identified as a highly potent, low-nanomolar inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][2][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP), the penultimate step in glycolysis.[4][5] this compound's mechanism of action involves binding to the active site of enolase, mimicking the transition state of its substrate.[6] This inhibition of enolase activity disrupts glycolytic flux, leading to a decrease in ATP production and selective toxicity in cells highly dependent on glycolysis for energy, such as certain cancer cells.[1][3]
A particularly promising application of this compound is in the context of cancers with a homozygous deletion of the ENO1 gene.[4][7] These cancer cells rely on the ENO2 isozyme for glycolytic activity, rendering them exquisitely sensitive to enolase inhibition by this compound.[4][7] This creates a therapeutic window for selectively targeting these cancer cells while sparing normal tissues that express both ENO1 and ENO2.[4]
These application notes provide an overview of the use of this compound in metabolic research, with detailed protocols for key experiments to study its effects on metabolic pathways.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound from various studies.
| Target | Cell Line/System | IC50 | Reference |
| Human Recombinant ENO1 | In vitro | 37.9 nM | [8][9] |
| Human Recombinant ENO2 | In vitro | 42.5 nM | [8][9] |
| Enolase (from D423 cell lysate) | In vitro | 10-50 nM | [1] |
| Enolase (from E. coli lysate) | In vitro | ~10 nM | [4] |
| Proliferation of ENO1-deleted D423 glioma cells | Cell-based | Low µM range | [8] |
| Proliferation of ENO1-rescued D423 glioma cells | Cell-based | >200 µM | [8] |
Signaling Pathways and Experimental Workflows
Glycolytic Pathway Inhibition by this compound
Experimental Workflow for Studying this compound Effects
Experimental Protocols
Protocol 1: In Vitro Enolase Activity Assay
This protocol is adapted from a coupled-enzyme assay to measure enolase activity.[5][10][11]
Materials:
-
96-well black, clear-bottom plates
-
Plate reader capable of measuring fluorescence (Excitation: 360 nm, Emission: 460 nm)
-
Reaction Buffer A: 10 mM KCl, 5 mM MgSO4, 100 mM triethanolamine, pH 7.4
-
Reaction Buffer B: Reaction Buffer A with 4.5 mM 2-phosphoglycerate (2-PG)
-
400 µM NADH
-
2 mM ADP
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Cell lysate or purified enolase
-
This compound stock solution
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in an appropriate lysis buffer on ice.[2] Centrifuge to pellet debris and collect the supernatant.[2] Determine protein concentration using a Bradford assay.[12]
-
Reaction Setup: In each well of the 96-well plate, add the following to a final volume of 100 µL with Reaction Buffer A:
-
Cell lysate (equal protein amount for each sample)
-
NADH to a final concentration of 200 µM
-
ADP to a final concentration of 1 mM
-
Excess PK and LDH
-
Varying concentrations of this compound (include a vehicle control)
-
-
Initiate Reaction: Start the reaction by adding 100 µL of Reaction Buffer B to each well.
-
Measurement: Immediately begin reading the fluorescence at 360 nm excitation and 460 nm emission every 30-60 seconds for 10-30 minutes.[11]
-
Data Analysis: Calculate the rate of NADH consumption (decrease in fluorescence) for each condition. The rate is proportional to the enolase activity. Determine the IC50 of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: Cell Viability/Proliferation Assay (MTS Assay)
This protocol is a colorimetric method to assess cell viability.[3][9][13]
Materials:
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
Cancer cell lines (e.g., ENO1-deleted and isogenic rescued control cells)
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Express the results as a percentage of the vehicle-treated control.
Protocol 3: ATP Measurement Assay
This protocol measures intracellular ATP levels as an indicator of cellular bioenergetic status.[1][4][8]
Materials:
-
White, opaque 96-well plates
-
Luminometer
-
ATP determination kit (e.g., based on luciferase/luciferin reaction)
-
Cancer cell lines
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white, opaque 96-well plate as described in Protocol 2.
-
Cell Lysis: After the treatment period, lyse the cells according to the ATP determination kit manufacturer's instructions to release intracellular ATP.
-
ATP Measurement: Add the luciferase/luciferin reagent to each well.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve. Calculate the ATP concentration in each sample based on the standard curve and normalize to the protein concentration or cell number.
Protocol 4: ¹³C-Metabolic Flux Analysis
This protocol uses ¹³C-labeled glucose to trace the metabolic fate of glucose carbons.[1][7][14]
Materials:
-
[U-¹³C]-glucose or [1-¹³C]-glucose
-
Culture medium without glucose
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS)
-
Extraction solvent (e.g., 80% methanol)
-
Cancer cell lines
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Labeling: Replace the normal culture medium with glucose-free medium supplemented with the ¹³C-labeled glucose. Add this compound at the desired concentration.
-
Incubation: Incubate for a specified period (e.g., 24-72 hours).
-
Metabolite Extraction:
-
Sample Analysis: Analyze the isotopic labeling patterns of downstream metabolites (e.g., lactate, glycerate) using GC-MS or LC-MS.
-
Data Analysis: Determine the relative abundance of different isotopologues for each metabolite. A buildup of labeled upstream metabolites (e.g., 3-phosphoglycerate) and a decrease in labeled downstream metabolites (e.g., lactate) would indicate inhibition of enolase.[1]
Conclusion
This compound is a valuable research tool for studying the role of glycolysis in various biological contexts, particularly in cancer metabolism. Its high potency and selectivity for enolase make it a powerful inhibitor for dissecting metabolic pathways and exploring therapeutic strategies targeting glycolytic dependencies. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on cellular metabolism and viability.
References
- 1. protocols.io [protocols.io]
- 2. assaygenie.com [assaygenie.com]
- 3. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.jp]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of the Polar Metabolites from Adherent Mammalian Cells —Bio-101 [bio-protocol.org]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]
- 9. broadpharm.com [broadpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 15. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of SF2312 Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of SF2312 prodrugs, such as POM-SF and its more stable analog POMHEX. The protocols outlined below are intended to serve as a detailed guide for conducting preclinical in vivo studies to evaluate the efficacy of these compounds in relevant cancer models.
Introduction
This compound is a potent natural product inhibitor of the glycolytic enzyme enolase.[1][2][3][4] Its therapeutic potential is particularly significant in cancers with a homozygous deletion of the ENO1 gene, as these tumors become solely reliant on the ENO2 isoform for glycolysis.[5][6] Inhibition of ENO2 by this compound selectively targets these cancer cells, leading to energy depletion and cell death.[2][7] However, the poor cell permeability of this compound limits its in vivo efficacy.[6] To overcome this, prodrugs such as the pivaloyloxymethyl (POM) ester derivative, POM-SF, and a more stable analog, POMHEX, have been developed. These lipophilic prodrugs exhibit enhanced cell permeability and are intracellularly converted to the active drug, this compound or its active form HEX, respectively.[6][8] In vivo studies have demonstrated that POMHEX can effectively eradicate intracranial ENO1-deleted tumors in mouse models.[6][8]
Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its prodrugs.
Table 1: In Vitro Potency of Enolase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Notes |
| This compound | Human ENO1 | 37.9 | Recombinant Protein | Potent pan-enolase inhibitor.[9] |
| This compound | Human ENO2 | 42.5 | Recombinant Protein | Potent pan-enolase inhibitor.[9] |
| This compound | Enolase | 10 - 50 | Mouse Organs & Cell Lysates | Range observed depending on the source.[2] |
| POM-SF | N/A | ~19 | ENO1-deleted glioma cells | ~50-fold increase in potency over this compound in cell-based assays. Displayed poor aqueous stability.[6][8] |
| POMHEX | N/A | <30 | ENO1-deleted glioma cells | More stable derivative of POM-SF.[6] |
| HEX | ENO1 | 232 (Ki) | Recombinant Protein | Active form of POMHEX, shows 4-fold preference for ENO2.[5] |
| HEX | ENO2 | 64 (Ki) | Recombinant Protein | Active form of POMHEX, shows 4-fold preference for ENO2.[5] |
Table 2: In Vivo Pharmacokinetics of POMHEX and HEX in Mice
| Compound Administered | Route | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| POMHEX | IV | 10 | POMHEX | 1340 | 0.08 | 430 |
| POMHEX | IP | 40 | POMHEX | 1260 | 0.25 | 1180 |
| POMHEX | PO | 100 | POMHEX | Undetectable | - | - |
| HEX | SC | 150 | HEX | 28000 | 2 | 203000 |
| HEX | PO | 500 | HEX | 12500 | 2 | 114000 |
Data adapted from parenteral and oral administration studies in mice. Note that after oral administration, POMHEX was rapidly metabolized and undetectable in plasma.[5]
Signaling Pathway
The therapeutic strategy for using this compound and its prodrugs is based on the concept of "collateral lethality" in ENO1-deleted cancers. The following diagram illustrates the underlying signaling pathway.
Caption: this compound prodrug mechanism of action.
Experimental Workflows
The following diagrams illustrate the typical workflows for in vivo studies using this compound prodrugs.
Caption: Orthotopic xenograft model workflow.
Caption: Pharmacokinetic study workflow.
Experimental Protocols
Protocol 1: Orthotopic Intracranial Xenograft Model for Efficacy Studies
1. Cell Culture and Preparation:
- Culture ENO1-deleted human glioblastoma cells (e.g., D423) that are stably transfected to express a reporter gene such as firefly luciferase.
- Maintain cells in appropriate culture medium and conditions.
- On the day of implantation, harvest cells during their exponential growth phase, assess viability (e.g., via trypan blue exclusion), and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.[1]
2. Animal Model:
- Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
- House animals in accordance with institutional guidelines for animal welfare.[10]
3. Stereotactic Intracranial Implantation:
- Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine/xylazine).[1]
- Secure the anesthetized mouse in a stereotactic frame.
- Make a small incision in the scalp to expose the skull.
- Using a sterile drill, create a small burr hole at specific stereotactic coordinates (e.g., 0.1 mm posterior to the bregma and 2.3 mm to the right of the midline for targeting the cerebral cortex).[1]
- Slowly inject 2-5 µL of the cell suspension (containing 2 x 10^5 to 5 x 10^5 cells) into the brain at a specific depth (e.g., 2.6 mm from the dura).[1]
- Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.[1]
- Provide post-operative care, including analgesics, as per veterinary recommendations.
4. Tumor Growth Monitoring:
- Monitor tumor growth non-invasively using bioluminescence imaging (BLI) or Magnetic Resonance Imaging (MRI).[8]
- For BLI, administer D-luciferin (e.g., 150 mg/kg, intraperitoneally) and image the mice using an in vivo imaging system 10-15 minutes post-injection.[11]
- Begin imaging a few days after implantation and continue on a regular basis (e.g., twice weekly) to track tumor progression.
5. Drug Formulation and Administration:
- Prepare POMHEX for parenteral administration by dissolving it in a vehicle such as 2% DMSO in PBS.[5]
- For oral administration, formulate POMHEX in 20% sulfobutylether-β-cyclodextrin in water.[5]
- Once tumors are established (as determined by imaging), randomize mice into treatment and control groups.
- Administer POMHEX at a predetermined dose and schedule (e.g., 10 mg/kg/day, intravenously, for toxicity studies, or higher doses for efficacy, with careful monitoring).[12] The control group should receive the vehicle only.
6. Endpoint and Data Analysis:
- Monitor mice daily for signs of toxicity or neurological symptoms. Humane endpoints should be clearly defined in the study protocol.[6][10]
- Primary endpoints typically include tumor growth inhibition (quantified by BLI or MRI) and overall survival.
- At the end of the study, euthanize the mice and collect brains for histological analysis to confirm tumor presence and assess treatment effects.
Protocol 2: Pharmacokinetic Analysis of POMHEX and its Metabolites
1. Animal Model and Dosing:
- Use appropriate mouse strains (e.g., female Foxn1nu/nu or NSG mice).[5]
- Administer a single dose of POMHEX or its active form, HEX, via the desired route (e.g., intravenous, intraperitoneal, oral, or subcutaneous).[5]
2. Sample Collection:
- At predetermined time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., cardiac puncture under terminal anesthesia).[5]
- Place blood into tubes containing an anticoagulant (e.g., EDTA) and immediately process to obtain plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
3. Bioanalysis:
- Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of POMHEX and its metabolites (e.g., HemiPOMHEX and HEX) in plasma.
- Prepare calibration standards and quality control samples in blank plasma to ensure accuracy and precision.
- Extract the analytes from the plasma samples (e.g., via protein precipitation or solid-phase extraction).
- Analyze the extracted samples using the validated LC-MS/MS method.
4. Data Analysis:
- Use the plasma concentration-time data to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
- Utilize non-compartmental or compartmental analysis software for pharmacokinetic modeling.
Ethical Considerations
All in vivo experiments must be conducted in compliance with local and national regulations regarding the ethical use of animals in research.[3][10] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal suffering.[6][10]
References
- 1. Intracranial implantation with subsequent 3D in vivo bioluminescent imaging of murine gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eara.eu [eara.eu]
- 5. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of SF2312 for Enolase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SF2312 is a naturally occurring phosphonate antibiotic that has been identified as a highly potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP), a critical step in cellular energy production.[3][4] Inhibition of enolase is a promising therapeutic strategy, particularly in oncology, as many cancer cells exhibit a high dependence on glycolysis for survival (the Warburg effect).[1][2] this compound has demonstrated potent, low nanomolar inhibitory activity against enolase isoforms.[1][5][6] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against enolase, a crucial parameter for evaluating its potency.[7][8]
Mechanism of Action:
This compound acts as a transition state analogue inhibitor of enolase.[9] X-ray crystallography studies have revealed that the (3S,5S)-enantiomer of this compound is the active form that binds to the enzyme's active site.[9][10] The phosphonate group of this compound coordinates with magnesium ions in the active site, mimicking the binding of the natural substrate.[1] This potent and specific binding effectively blocks the enzymatic activity of enolase.
Data Presentation
Table 1: Reported IC50 Values of this compound for Enolase Inhibition
| Enolase Source/Isoform | IC50 (nM) | Assay Conditions | Reference |
| Human Recombinant ENO1 | 37.9 | Purified enzyme | [5][6] |
| Human Recombinant ENO2 | 42.5 | Purified enzyme | [5][6] |
| Human Cancer Cell Lysates (overexpressing ENO1 and ENO2) | ~10 | Cell lysate | [1][9] |
| E. coli Lysates (overexpressing ENO1 and ENO2) | ~10 | Cell lysate | [9] |
| Recombinant N. fowleri Enolase (NfENO) | 310 ± 70 | Purified enzyme | [11] |
Experimental Protocols
Protocol 1: Coupled-Enzyme Spectrophotometric Assay for IC50 Determination
This protocol describes an indirect, coupled-enzyme assay to determine the IC50 of this compound for enolase inhibition by measuring the rate of NADH oxidation.[1] The production of PEP by enolase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions.
Materials and Reagents:
-
Purified recombinant human enolase (ENO1 or ENO2)
-
This compound
-
2-Phosphoglycerate (2-PGA)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgSO4
-
96-well clear, flat-bottom microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[6] Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations to be tested (e.g., from 0.1 nM to 1 µM).
-
Prepare Reaction Mixture: Prepare a master mix containing all reagents except the substrate (2-PGA). For each reaction, the final concentrations should be:
-
ADP: 1 mM
-
NADH: 0.2 mM
-
PK: 2 units/mL
-
LDH: 2 units/mL
-
Enolase: A concentration that yields a linear reaction rate.
-
-
Assay Setup:
-
Add a defined volume of the reaction mixture to each well of the 96-well plate.
-
Add an equal volume of the diluted this compound or vehicle control to the respective wells.
-
Include wells for a no-inhibitor control (enzyme activity without this compound) and a no-enzyme control (background).
-
-
Pre-incubation: Incubate the plate at 25°C for 5-10 minutes to allow this compound to bind to the enolase.[12]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, 2-PGA, to each well. The final concentration of 2-PGA should be at or near its Km value.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-30 minutes) at 25°C.[13] The rate of NADH oxidation is proportional to the enolase activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each this compound concentration.
-
Normalize the velocities to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[7][14]
-
Visualizations
Caption: Enolase's role in glycolysis and its inhibition by this compound, impacting downstream signaling.
Caption: Workflow for determining the IC50 of this compound against enolase using a coupled-enzyme assay.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The 3 S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.cn [abcam.cn]
- 13. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 14. courses.edx.org [courses.edx.org]
Unveiling the Anti-Proliferative Potential of SF2312: A Guide to Cellular Assessment Techniques
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for Assessing the Effect of SF2312 on Cell Proliferation
This document provides a comprehensive overview of the techniques used to evaluate the anti-proliferative effects of this compound, a potent and specific inhibitor of the glycolytic enzyme enolase. By targeting a crucial step in cellular metabolism, this compound has emerged as a promising therapeutic candidate, particularly for cancers harboring a deletion of the ENO1 gene. These application notes offer detailed protocols for key assays and guidance on data interpretation to support research and drug development efforts focused on this compound and other enolase inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a natural phosphonate antibiotic that acts as a highly potent inhibitor of enolase, with IC50 values in the low nanomolar range for both human recombinant ENO1 and ENO2.[1] Enolase is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP). By inhibiting enolase, this compound disrupts glycolysis, leading to a depletion of ATP and metabolic precursors essential for cell growth and proliferation.[2] This targeted inhibition of a fundamental metabolic pathway makes this compound a compelling agent for investigation in oncology.
A key area of interest is the selective toxicity of this compound towards cancer cells with a homozygous deletion of the ENO1 gene. These cells become heavily reliant on the ENO2 paralog for glycolysis, rendering them exquisitely sensitive to enolase inhibition.[2] In contrast, normal cells and cancer cells with intact ENO1 are significantly less affected, highlighting a potential therapeutic window for this compound.[2][3]
Data Presentation: The Impact of this compound on Cell Proliferation
The anti-proliferative effects of this compound have been quantified across various cell lines, primarily focusing on glioma cells with and without ENO1 deletion. The following tables summarize key quantitative data from published studies.
| Cell Line | Genotype | This compound IC50 (Proliferation) | Treatment Duration | Assay Method | Reference |
| D423 Glioma | ENO1-deleted | Low µM range | 2 weeks | Hoechst 33342 | [2][3] |
| D423 Glioma (ENO1-rescued) | ENO1-rescued | > 200 µM | 2 weeks | Hoechst 33342 | [2][3] |
| D423 Glioma (ENO2-overexpressing) | ENO1-deleted, ENO2-overexpressing | More sensitive than ENO1-rescued, but more resistant than parental | 2 weeks | Hoechst 33342 | [2][3] |
| Gli56 Glioma | ENO1-deleted | Not specified, but showed selective toxicity | Not specified | Not specified | [2][3] |
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Apoptosis Induction | D423 Glioma (ENO1-deleted) | Starting at 12.5 µM | Induction of cell death | [3] |
| Apoptosis Induction | D423 Glioma (ENO1-rescued) | Only at 400 µM | Induction of cell death | [3] |
| ATP Levels | D423 Glioma (ENO1-deleted) | Not specified | Decrease observed as early as 8 hours | [2] |
| Glycolytic Flux (13C-glucose to 13C-lactate conversion) | ENO1-deleted glioma cells | 10 µM | Dose-dependent reduction | [1] |
Signaling Pathways Modulated by this compound
The primary molecular target of this compound is enolase. Inhibition of this enzyme leads to a direct disruption of the glycolytic pathway. The downstream consequences of this metabolic insult can impact several signaling pathways crucial for cell proliferation, survival, and apoptosis. While direct studies on this compound's effect on all these pathways are ongoing, research on the impact of ENO1 silencing provides valuable insights.
Experimental Protocols
To accurately assess the anti-proliferative effects of this compound, a variety of well-established cellular assays can be employed. The following protocols provide detailed methodologies for these key experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
BrdU Incorporation Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, a direct indicator of cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.
-
Remove the labeling solution and fix/denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add TMB substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Quantify the level of BrdU incorporation as a measure of cell proliferation.
Colony Formation Assay for Long-Term Proliferative Capacity
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony, providing insight into the long-term cytotoxic or cytostatic effects of a compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Treat a sub-confluent culture of cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, harvest the cells, count them, and seed a low, known number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS and fix them with a methanol/acetic acid solution or 4% paraformaldehyde.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.
Hoechst 33342 and YO-PRO-1/Propidium Iodide (PI) Staining for Viability and Apoptosis
This dual-staining method allows for the simultaneous assessment of total cell number (viability) and apoptosis. Hoechst 33342 is a cell-permeant DNA stain that labels the nuclei of all cells. YO-PRO-1 is a green fluorescent dye that enters early apoptotic cells with compromised plasma membranes, while PI is a red fluorescent dye that only enters late apoptotic or necrotic cells with completely disrupted membranes.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well imaging plates
-
Hoechst 33342 solution
-
YO-PRO-1 Iodide solution
-
Propidium Iodide (PI) solution
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells in a 96-well imaging plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations for the desired duration.
-
Add Hoechst 33342, YO-PRO-1, and PI to the wells at their final working concentrations.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Acquire images using appropriate filter sets for each dye (blue for Hoechst, green for YO-PRO-1, and red for PI).
-
Use image analysis software to count the total number of nuclei (Hoechst-positive), the number of early apoptotic cells (YO-PRO-1 positive, PI-negative), and the number of late apoptotic/necrotic cells (YO-PRO-1 and PI positive).
-
Calculate the percentage of viable, early apoptotic, and late apoptotic cells for each treatment condition.
Conclusion
The assessment of this compound's effect on cell proliferation requires a multi-faceted approach. The protocols outlined in this document provide a robust framework for quantifying the anti-proliferative and pro-apoptotic effects of this promising enolase inhibitor. By combining assays that measure metabolic activity, DNA synthesis, long-term survival, and apoptosis, researchers can gain a comprehensive understanding of this compound's cellular impact. This detailed characterization is essential for advancing the development of this compound and other glycolysis inhibitors as potential cancer therapeutics.
References
Application Notes and Protocols for the Synthesis of SF2312 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a naturally occurring phosphonate antibiotic that has been identified as a potent inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3] By targeting enolase, this compound and its analogs represent a promising avenue for the development of novel therapeutics, particularly in oncology and infectious diseases.[4][5][6] This document provides detailed methodologies for the synthesis of this compound analogs, focusing on the preparation of Methylthis compound, for which a synthetic route has been established.[7] Additionally, it outlines the mechanism of action and provides a framework for the evaluation of these compounds.
Mechanism of Action: Enolase Inhibition
This compound and its analogs act as transition state analogs, binding to the active site of enolase and preventing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[4][6] This inhibition disrupts the glycolytic pathway, leading to ATP depletion and cell death, particularly in cells that are highly dependent on glycolysis, such as certain cancer cells and anaerobic bacteria.[1] The (3S,5S)-enantiomer of this compound has been shown to be the active stereoisomer that binds to the enolase active site.[4]
Caption: Inhibition of the glycolytic pathway by this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound is challenging due to the presence of two stereocenters and the lability of the proton at the C-3 position, which can lead to a mixture of racemic diastereomers.[4][8] A key analog, Methylthis compound, has been synthesized to circumvent some of these challenges and to study the structure-activity relationship.[7]
General Workflow for Analog Synthesis
The synthesis of this compound analogs generally involves the formation of a phosphonate-containing pyrrolidinone ring system. A representative workflow is depicted below.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of Methylthis compound
The following protocol for the synthesis of Methylthis compound is adapted from published literature.[7]
Step 1: Synthesis of Ethyl 2-(diethoxyphosphoryl)-2-methylpent-4-enoate (3)
-
To a solution of ethyl 2-(diethoxyphosphoryl)propanoate (1) (10.0 g, 42 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C, add sodium hydride (NaH) (2 g, 50 mmol).
-
Stir the mixture at 0 °C for 1 hour.
-
Add 3-bromoprop-1-ene (2) (6.1 g, 50 mmol) to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction by adding aqueous ammonium chloride (NH4Cl) solution (50 mL) at 0 °C.
-
Remove the THF under reduced pressure.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Note: This protocol provides a general outline. For full experimental details, including purification and characterization, refer to the cited literature.[7] Subsequent steps to form the complete Methylthis compound molecule would involve further chemical transformations, including but not limited to, ozonolysis, cyclization, and deprotection steps. The synthesis of the final deprotected Methylthis compound involves treatment with TMSBr followed by Pd(OH)2.[8]
Quantitative Data Summary
The inhibitory activity of this compound and its analog, Methylthis compound, against enolase has been quantified. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent analogs.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human Recombinant ENO1 | 37.9 | [9] |
| Human Recombinant ENO2 | 42.5 | [9] | |
| Enolase (in cell lysates) | 10 - 50 | [1] | |
| Methylthis compound | ENO2 (human cancer cells) | ~10 | [7] |
Characterization and Quality Control
Synthesized analogs should be thoroughly characterized to confirm their identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. Chiral HPLC may be necessary to separate stereoisomers.[4]
Biological Evaluation Protocol: Enolase Inhibition Assay
The inhibitory potency of novel this compound analogs can be determined using an in vitro enolase activity assay.
-
Assay Principle: The enzymatic activity of enolase is measured by monitoring the conversion of 2-PGA to PEP. This can be done directly by measuring the increase in absorbance at 240 nm due to PEP formation, or indirectly using a coupled enzyme assay where the production of pyruvate and subsequent oxidation of NADH is monitored.[1][7]
-
Materials:
-
Purified recombinant human enolase (ENO1 or ENO2).
-
2-Phosphoglycerate (2-PGA) substrate.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl).
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
For coupled assay: Pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.
-
96-well UV-transparent microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the assay buffer, enolase enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the substrate, 2-PGA.
-
Monitor the change in absorbance at 240 nm (direct assay) or 340 nm (coupled assay) over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
The synthesis of this compound analogs presents a viable strategy for the development of novel enolase inhibitors. The methodologies and protocols outlined in this document provide a foundation for researchers to synthesize, characterize, and evaluate these promising compounds. Further research into novel synthetic routes and the exploration of diverse chemical modifications will be crucial in optimizing the therapeutic potential of this class of inhibitors.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional and structural basis of E. coli enolase inhibition by this compound: a mimic of the carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cellular Uptake Assays for SF2312 and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for quantifying the cellular uptake of SF2312, a potent natural phosphonate inhibitor of the glycolytic enzyme enolase, and its derivatives.[1][2][3] Given that the efficacy of this compound is dependent on its intracellular concentration, accurate measurement of its uptake is critical for interpreting cell-based assay data and guiding further drug development.[4][5] While this compound is a high-potency inhibitor of enolase, its hydrophilic nature can lead to poor cell permeability.[5] Prodrug strategies, such as the pivaloyloxymethyl (POM) ester derivative, have been explored to enhance cellular uptake.[5] This guide details two primary methodologies: a fluorescence-based assay for high-throughput screening and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for absolute quantification.[6][7][8]
Introduction to this compound and Cellular Uptake
This compound is a natural antibiotic that inhibits enolase, a key enzyme in the glycolysis pathway, with IC50 values of 37.9 nM and 42.5 nM for human enolase 1 and 2, respectively.[2][3] By blocking glycolysis, this compound disrupts energy production, making it a promising agent against anaerobic bacteria and cancer cells, particularly those deficient in enolase 1 (ENO1).[1][3][9]
The ability of this compound and its derivatives to reach their intracellular target is a crucial determinant of their biological activity.[10] Cellular uptake assays are therefore essential to:
-
Determine the intracellular concentration of the compounds.[11]
-
Evaluate the effectiveness of chemical modifications or prodrug strategies designed to improve cell permeability.[5]
-
Understand the kinetics of uptake and efflux.
-
Correlate intracellular drug concentration with phenotypic outcomes, such as cell viability or target engagement.
Part 1: Fluorescence-Based Cellular Uptake Assay
This method is suitable for rapid, high-throughput screening of this compound derivatives that have been conjugated with a fluorescent dye (e.g., FITC, TAMRA) or for cell lines engineered to express a fluorescent reporter upon target engagement.[8][12]
Experimental Protocol
-
Cell Preparation:
-
Seed cells (e.g., D423 glioma cells, which are sensitive to this compound) into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well.[3]
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of fluorescently-labeled this compound or its derivative in fresh, anhydrous DMSO.[2]
-
Create a serial dilution of the compound in pre-warmed cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM.
-
-
Uptake Assay:
-
Remove the old medium from the cell plate and wash the cells once with warm phosphate-buffered saline (PBS).
-
Add 100 µL of the compound-containing medium to each well. Include wells with medium only (no compound) as a negative control.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 1, 2, 4, and 6 hours).
-
-
Signal Quantification:
-
To terminate the assay, aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to remove any unbound compound.[13]
-
Add 100 µL of cell lysis buffer and incubate for 20 minutes with gentle shaking.
-
Measure the fluorescence intensity of the cell lysate using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.[14]
-
-
Data Normalization:
-
After reading the fluorescence, perform a protein quantification assay (e.g., BCA assay) on the cell lysates to normalize the fluorescence signal to the total protein content in each well.[14]
-
This normalization corrects for any variations in cell number between wells.
-
Data Presentation
Table 1: Time-Dependent Cellular Uptake of Fluorescently-Labeled this compound-FITC
| Time (hours) | Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Protein Conc. (µg/mL) | Normalized Uptake (Fluorescence/µg Protein) |
|---|---|---|---|---|
| 1 | 50 | 15,430 | 125 | 123.4 |
| 2 | 50 | 28,980 | 122 | 237.5 |
| 4 | 50 | 45,110 | 128 | 352.4 |
| 6 | 50 | 52,300 | 126 | 415.1 |
Table 2: Dose-Dependent Cellular Uptake of this compound-FITC at 4 hours
| Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Protein Conc. (µg/mL) | Normalized Uptake (Fluorescence/µg Protein) |
|---|---|---|---|
| 1 | 2,500 | 130 | 19.2 |
| 10 | 18,750 | 127 | 147.6 |
| 50 | 45,250 | 129 | 350.8 |
| 100 | 68,900 | 125 | 551.2 |
| 200 | 75,100 | 128 | 586.7 |
Part 2: LC-MS/MS for Absolute Quantification of Intracellular Drug Concentration
This method is the gold standard for accurately measuring the concentration of unlabeled this compound and its derivatives within cells.[6][7] It offers high sensitivity and specificity, allowing for the determination of absolute intracellular concentrations.[15]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at a density of 1 x 10⁶ cells per well and incubate overnight.[13]
-
Treat the cells with this compound or its derivatives at the desired concentrations for a specific time period.
-
-
Cell Harvesting and Lysis:
-
To stop the uptake, quickly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Harvest the cells by trypsinization, centrifuge the cell suspension to form a pellet, and wash the pellet again with ice-cold PBS to remove any remaining extracellular compound.
-
Resuspend the cell pellet in a known volume of PBS and count the cells (e.g., using a hemocytometer) to determine the total cell number.
-
Lyse the cells by adding an organic solvent (e.g., methanol or acetonitrile) containing a known concentration of an internal standard (IS).[6][11]
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the cell lysate vigorously and centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant, which contains the extracted intracellular compound and the internal standard.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution for injection into the LC-MS/MS system.[16]
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard. This involves optimizing chromatographic separation and mass spectrometric detection parameters.
-
Generate a standard curve by spiking known concentrations of this compound into control cell lysate to account for matrix effects.
-
-
Data Analysis:
-
Calculate the amount of this compound in each sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Determine the intracellular concentration by dividing the total amount of the compound by the total number of cells or the total intracellular volume.[11]
-
Data Presentation
Table 3: Intracellular Concentration of this compound and its POM-ester Derivative (POM-SF) after 4-hour Incubation
| Compound | External Conc. (µM) | Intracellular Amount (pmol/10⁶ cells) | Intracellular Conc. (µM) | Accumulation Ratio (C_in/C_out) |
|---|---|---|---|---|
| This compound | 50 | 15.2 | 7.6 | 0.15 |
| POM-SF | 50 | 780.5 | 390.3 | 7.81 |
| This compound | 100 | 28.9 | 14.5 | 0.14 |
| POM-SF | 100 | 1450.1 | 725.1 | 7.25 |
Note: Intracellular concentration is calculated assuming an average cell volume of 2 pL.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the enolase enzyme in the glycolysis pathway.
Experimental Workflow Diagram
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SF-2312 | inhibitor/agonist | CAS 107729-45-3 | Buy SF-2312 from Supplier InvivoChem [invivochem.com]
- 10. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. euncl.org [euncl.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Cell Permeability of SF2312
Welcome to the technical support center for SF2312, a potent natural phosphonate inhibitor of the glycolytic enzyme enolase. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the poor cell permeability of this compound and its analogs during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2][3][4] It is a highly potent, low nanomolar inhibitor of enolase, a key enzyme in the glycolysis pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1][2][5] By inhibiting enolase, this compound disrupts glycolysis, leading to ATP depletion and selective toxicity in cells that are highly dependent on this metabolic pathway, such as certain cancer cells.[1][2]
Q2: Why does this compound exhibit poor cell permeability?
A2: The primary reason for this compound's poor cell permeability is the presence of a negatively charged phosphonate moiety in its structure.[1] This charge hinders its ability to passively diffuse across the lipid bilayer of cell membranes.
Q3: Are there any known analogs of this compound with potentially better properties?
A3: Yes, researchers have developed analogs to address the challenges associated with this compound. One such analog is Methylthis compound, which was designed to prevent epimerization at the C-3 position.[5] While Methylthis compound shows similar potency to this compound in enzymatic and cellular assays, its primary advantage is stereochemical stability.[5] More significantly, pro-drug derivatives have been created to enhance cell permeability.[6]
Q4: What is the primary therapeutic application being explored for this compound?
A4: this compound is being investigated as a targeted therapy for cancers with a specific genetic vulnerability: the homozygous deletion of the ENO1 gene.[1][2][5] These cancer cells rely on the ENO2 isoform of enolase for survival, making them exquisitely sensitive to enolase inhibitors like this compound.[1][5] This approach is a form of "collateral lethality."
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in cell-based assays.
Problem 1: Low or no observable cellular activity of this compound despite its high in vitro potency.
-
Possible Cause: Poor cell permeability of this compound.
-
Troubleshooting Steps:
-
Increase Incubation Time and Concentration: As a first step, try increasing the incubation time and the concentration of this compound in your cell culture. However, be mindful of potential off-target effects at very high concentrations.
-
Utilize a Pro-drug Strategy: The most effective method to overcome the poor permeability of this compound is to use a pro-drug derivative. Pro-drugs are modified versions of the active compound that are more lipophilic and can readily cross the cell membrane. Once inside the cell, they are cleaved by intracellular enzymes to release the active this compound.
-
Use Permeabilizing Agents (with caution): In some experimental setups, mild membrane permeabilizing agents can be used. However, this approach can introduce artifacts and is not suitable for all assays. It is crucial to include appropriate controls to assess the toxicity of the permeabilizing agent itself.
-
Consider a Different Analog: Evaluate if analogs like deoxy-SF2312 or HEX are more suitable for your specific cell line or experimental conditions.[7][8]
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Racemization of this compound. The alpha proton at the C-3 position of this compound is acidic and can deprotonate under mildly alkaline conditions, leading to racemization.[5] Only the (3S,5S)-enantiomer is active.[5]
-
Troubleshooting Steps:
-
Control pH: Ensure that the pH of your experimental buffers and media is well-controlled and not alkaline.
-
Use Methylthis compound: Consider using Methylthis compound, an analog where the C-3 alpha carbon is fully substituted, preventing epimerization and ensuring stereochemical stability.[5]
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound and its analogs as recommended by the supplier, typically as a powder at -20°C or -80°C.
-
Fresh Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: In Vitro Potency of this compound and Analogs against Enolase Isoforms
| Compound | Target | IC₅₀ (nM) |
| This compound | Human Recombinant ENO1 | 37.9[9] |
| This compound | Human Recombinant ENO2 | 42.5[9] |
| Methylthis compound | Enolase | ~10[5] |
Table 2: Cellular Activity of this compound and Pro-drug Derivatives in ENO1-deleted Glioma Cells
| Compound | Cell Line | Assay | Potency |
| This compound | D423 (ENO1-deleted) | Proliferation (2 weeks) | Low µM range[1][9] |
| This compound | D423 (ENO1-rescued) | Proliferation (2 weeks) | > 200 µM[1][9] |
| POMSF | ENO1-deleted glioma cells | Cellular Activity | ~19 nM[6] |
| POMHEX | ENO1-deleted glioma cells | Cellular Activity (IC₅₀) | < 30 nM[6] |
Experimental Protocols
1. General Protocol for Assessing Cell Permeability using a Pro-drug Strategy
This protocol provides a general workflow for comparing the cellular efficacy of this compound with its pro-drug derivative (e.g., POMSF or POMHEX).
-
Materials:
-
Parent compound (this compound)
-
Pro-drug derivative (e.g., POMSF)
-
Target cell line (e.g., ENO1-deleted cancer cells) and appropriate control cell line (e.g., isogenic rescued cells)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the pro-drug derivative in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO or water).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours).
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ for each compound.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
For a direct, cell-free assessment of passive permeability, the PAMPA assay can be employed. This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
-
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 7.4 for the acceptor and a range of pH for the donor to assess pH-dependent permeability)
-
Test compound (this compound)
-
UV/Vis plate reader or LC-MS for concentration analysis
-
-
Methodology:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Compound Addition: Add the test compound solution to the donor wells.
-
Assembly: Place the donor plate into the acceptor plate containing buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Visualizations
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Improving the bioavailability of SF2312 for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the bioavailability of the enolase inhibitor SF2312 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a potent, natural phosphonate inhibitor of the glycolytic enzyme enolase, with IC50 values in the low nanomolar range for human enolase 1 (ENO1) and 2 (ENO2)[1]. Its primary challenge for in vivo applications is its poor cell permeability, which is largely attributed to the negatively charged phosphonate group at physiological pH[2]. This high polarity hinders its ability to cross cell membranes, leading to low oral bioavailability[2]. While this compound is highly soluble in water, this does not readily translate to efficient absorption in the gastrointestinal tract.
Q2: What are the main strategies to enhance the in vivo bioavailability of this compound?
A2: The two primary strategies to overcome the low bioavailability of this compound are:
-
Prodrug Approach: This involves chemically modifying the phosphonate group to create a more lipophilic version of the molecule (a prodrug) that can more easily cross cell membranes. Once inside the cell, the modifying groups are cleaved by endogenous enzymes, releasing the active this compound. The pivaloyloxymethyl (POM) ester prodrug approach has been successfully used for this compound analogs, increasing cell-based potency by approximately 50-fold[3].
-
Advanced Formulation: This strategy focuses on creating a delivery system that protects this compound from the harsh environment of the GI tract and enhances its absorption. This can include using solubility and permeability enhancers, creating lipid-based formulations, or developing nanosuspensions[2].
Q3: Has a prodrug of this compound been successfully used in vivo?
A3: Yes, a pivaloyloxymethyl (POM) ester prodrug of an this compound analog, named POMHEX, has been successfully used in vivo. This prodrug demonstrated significantly improved cell permeability and was effective in a murine model of glioblastoma following both parenteral and oral administration[4].
Troubleshooting Guide for Low Bioavailability of this compound
This guide addresses common issues encountered during in vivo studies with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor absorption from the gastrointestinal tract due to the high polarity of the phosphonate group.
-
Solutions:
-
Switch to a Prodrug: Synthesize or obtain a lipophilic prodrug of this compound, such as a pivaloyloxymethyl (POM) ester. This has been shown to significantly improve cell permeability[3].
-
Optimize Formulation:
-
Use a Cyclodextrin-based Formulation: For a prodrug like POMHEX, a 20% sulfobutylether-β-cyclodextrin solution in water has been used for oral administration in mice[4].
-
Prepare a Suspension: For this compound itself, a suspension in 0.5% methylcellulose or 0.2% carboxymethyl cellulose can be prepared for oral gavage[5][4].
-
Explore Co-solvents: A solution in Polyethylene glycol 400 (PEG400) or a mixture of 0.25% Tween 80 and 0.5% carboxymethyl cellulose are other potential oral formulations[5].
-
-
Issue 2: Inconsistent results between different in vivo experiments.
-
Possible Cause: Variability in the preparation of the this compound formulation, leading to inconsistent dosing.
-
Solutions:
-
Standardize Formulation Protocol: Follow a detailed and consistent protocol for preparing the dosing solution or suspension.
-
Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosage.
-
Fresh Preparations: Due to the potential for degradation, especially for prodrugs in aqueous solutions, prepare formulations fresh before each experiment. POMSF, a prodrug of this compound, was noted to have poor aqueous stability[3].
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 125 mg/mL (634.26 mM) | Requires sonication to fully dissolve[1]. |
| DMSO | 10 mg/mL (50.74 mM) | Requires sonication; hygroscopic DMSO can affect solubility[1]. |
| Ethanol | Insoluble |
Table 2: Example Formulations for In Vivo Oral Administration
| Compound | Formulation | Animal Model | Reference |
| POMHEX (this compound analog prodrug) | 20% sulfobutylether-β-cyclodextrin in water | Mice | [4] |
| HEX (this compound analog) | 0.5% methylcellulose in water | Mice | [4] |
| This compound | 0.2% Carboxymethyl cellulose suspension | Not specified | [5] |
| This compound | Dissolved in PEG400 | Not specified | [5] |
| This compound | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose solution | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-based Formulation for a Lipophilic Prodrug (e.g., POMHEX)
-
Objective: To prepare a solution of a lipophilic this compound prodrug for oral administration.
-
Materials:
-
POMHEX (or other lipophilic this compound prodrug)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection
-
-
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile water.
-
Slowly add the powdered POMHEX to the SBE-β-CD solution while vortexing or stirring continuously.
-
Continue to mix until the compound is fully dissolved. Gentle heating may be applied if necessary, but stability of the prodrug at elevated temperatures should be confirmed.
-
Administer the final solution via oral gavage at the desired dose[4].
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the oral bioavailability of an this compound formulation.
-
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).
-
Groups:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., saline) via tail vein injection to determine the plasma concentration profile without absorption limitations.
-
Oral (PO) Group: Administer the this compound formulation (prepared as per Protocol 1 or another suitable method) via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the oral bioavailability by comparing the AUC from the oral and IV groups.
-
Visualizations
Caption: this compound inhibits the glycolytic enzyme Enolase.
Caption: Workflow for improving this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SF-2312 | inhibitor/agonist | CAS 107729-45-3 | Buy SF-2312 from Supplier InvivoChem [invivochem.com]
Troubleshooting SF2312 instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of SF2312 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural phosphonate antibiotic that acts as a potent inhibitor of the glycolytic enzyme enolase.[1] By inhibiting enolase, this compound disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in glycolysis. This leads to a depletion of ATP, particularly in cells highly reliant on glycolysis for energy production, such as certain cancer cells and anaerobic bacteria.[1]
Q2: What are the main stability concerns when working with this compound in aqueous solutions?
A2: The primary stability concern with this compound in aqueous solutions is its propensity for spontaneous epimerization at its stereocenters.[2] This is particularly evident in aqueous solutions and can be influenced by the pH of the medium. This epimerization can lead to a mixture of diastereomers, potentially impacting its biological activity and leading to variability in experimental results. Additionally, a prodrug derivative of this compound, known as POMSF, has been reported to have poor aqueous stability.[3]
Q3: How does pH affect the stability of this compound?
A3: The epimerization of this compound is pH-dependent. The proton at the 3-position is acidic, with a predicted pKa of 7.7, making it susceptible to abstraction under neutral to basic conditions, which facilitates epimerization.[2] Therefore, working at a lower pH may help to reduce the rate of epimerization and maintain the integrity of the compound. The stability of phosphonate compounds, in general, can be significantly influenced by pH.[4][5][6]
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound under various stress conditions (e.g., oxidative, photolytic) have not been extensively reported in the available literature. However, phosphonate compounds can be susceptible to degradation under harsh conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products and establish the compound's stability profile.
Troubleshooting Guide
Problem 1: Inconsistent or lower than expected bioactivity of this compound in cellular assays.
-
Possible Cause 1: Epimerization of this compound.
-
Troubleshooting Steps:
-
pH Control: Prepare this compound stock solutions and dilutions in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to minimize epimerization. Avoid prolonged storage in neutral or alkaline buffers (pH > 7).
-
Fresh Preparations: Prepare working solutions of this compound immediately before use. Avoid freeze-thaw cycles of aqueous stock solutions.
-
Temperature Control: Store aqueous solutions at 2-8°C during short-term handling and for longer-term storage, consider storing as aliquots at -80°C.
-
Analytical Verification: If possible, use chiral HPLC to assess the isomeric purity of your this compound stock and working solutions over time.
-
-
-
Possible Cause 2: Precipitation of this compound in cell culture media.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the cell culture medium for any signs of precipitation after adding this compound.
-
Co-solvents: If using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid both cytotoxicity and precipitation.
-
Formulation Aids: For persistent solubility issues, consider the use of solubility-enhancing excipients such as cyclodextrins.[7][8][9]
-
-
Problem 2: Variability in analytical results (e.g., HPLC) when quantifying this compound.
-
Possible Cause 1: On-column epimerization or degradation.
-
Troubleshooting Steps:
-
Mobile Phase pH: Optimize the pH of the mobile phase to a slightly acidic range to minimize on-column epimerization.
-
Temperature Control: Use a column oven to maintain a consistent and controlled temperature during analysis.
-
Method Validation: Validate your HPLC method for stability, ensuring that the analytical conditions do not contribute to the degradation or epimerization of this compound.
-
-
-
Possible Cause 2: Poor peak shape or resolution.
-
Troubleshooting Steps:
-
Column Choice: Utilize a chiral stationary phase column for the separation of this compound epimers. Polysaccharide-based chiral stationary phases can be effective for separating organophosphonate compounds.[10]
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, type of buffer) to improve peak shape and resolution.
-
Sample Diluent: Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion.
-
-
Data Presentation
Table 1: Representative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | ~125 | Solubility can be influenced by pH. Ultrasonic assistance may be needed. |
| DMSO | ~10 | Use freshly opened DMSO as it is hygroscopic. |
| PBS (pH 7.4) | Variable | Prone to epimerization and potential for lower apparent solubility over time. |
Note: This data is compiled from various sources and should be used as a guideline. Actual solubility may vary based on the specific batch, purity, and experimental conditions.
Table 2: Hypothetical Stability of this compound in Aqueous Buffers at 37°C (Assessed by HPLC)
| Buffer (pH) | % Remaining this compound (Initial Isomer) after 24h | Observations |
| 5.0 (Acetate) | >95% | Minimal epimerization observed. |
| 6.0 (Phosphate) | ~90% | Slight increase in the epimer peak. |
| 7.4 (Phosphate) | ~70% | Significant epimerization observed. |
| 8.0 (Tris) | <50% | Rapid epimerization. |
Note: This is hypothetical data to illustrate the expected trend of pH-dependent epimerization. Actual rates should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous, high-purity DMSO.
-
Vortex or sonicate briefly until fully dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C for long-term stability.
-
-
Working Solution (Aqueous):
-
Thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in a pre-chilled, slightly acidic buffer (e.g., pH 6.0 phosphate buffer or cell culture medium buffered to a similar pH).
-
Prepare the working solution immediately before addition to the experimental system.
-
Protocol 2: Representative Chiral HPLC Method for this compound Stability Assessment
-
Column: Chiral Polysaccharide-based column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: Isocratic elution with a mixture of Hexane:Ethanol:Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). Note: The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the mobile phase.
-
Analysis: Monitor the peak areas of the primary this compound isomer and any newly formed epimeric peaks over time. Calculate the percentage of the initial isomer remaining.
Mandatory Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on the glycolytic enzyme Enolase.
Caption: A logical workflow for troubleshooting this compound instability in experimental settings.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 5. researchgate.net [researchgate.net]
- 6. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
SF2312 Technical Support Center: Optimizing Dosage for Selective Cancer Cell Targeting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SF2312 for selective cancer cell targeting. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a natural phosphonate antibiotic that acts as a potent inhibitor of the glycolytic enzyme enolase.[1][2][3] It specifically targets the penultimate step in glycolysis, preventing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1][4] By inhibiting enolase, this compound disrupts ATP production, particularly in cells heavily reliant on glycolysis.[3]
Q2: How does this compound achieve selective targeting of cancer cells?
A2: The selectivity of this compound is primarily based on the genetic background of the cancer cells, specifically the homozygous deletion of the ENO1 gene.[1][4][5] Cancer cells with this deletion become entirely dependent on the ENO2 isozyme for glycolysis.[4][5] this compound inhibits both ENO1 and ENO2.[6] Consequently, in ENO1-deleted cancer cells, inhibition of the remaining ENO2 enzyme is synthetically lethal.[1][4][7] Normal cells, which express ENO1, are significantly less affected by this compound at concentrations toxic to ENO1-deleted cells.[1]
Q3: What is the active stereoisomer of this compound?
A3: this compound can be synthesized as a racemic-diastereomeric mixture. However, co-crystallization studies with Enolase 2 (ENO2) have demonstrated that the (3S,5S)-enantiomer is the biologically active form that binds to the enzyme's active site.[4]
Q4: What are the reported IC50 values for this compound?
A4: The in vitro inhibitory concentrations of this compound against human recombinant enolase enzymes are in the low nanomolar range.[6]
| Enzyme | IC50 |
| Human ENO1 | 37.9 nM |
| Human ENO2 | 42.5 nM |
Q5: Is this compound effective under all oxygen conditions?
A5: this compound demonstrates increased potency under hypoxic (anaerobic) conditions.[1] This is because under hypoxia, cells are more reliant on glycolysis for ATP generation. For instance, ENO1-deleted glioma cells under hypoxia were effectively eliminated at this compound concentrations greater than 6.25 µM after 72 hours of treatment.[1]
Troubleshooting Guide
Issue 1: Low efficacy of this compound in cell culture despite using a known ENO1-deleted cell line.
-
Possible Cause 1: Poor Cell Permeability. this compound is known to have poor cell permeability.[5]
-
Solution: Consider using a pro-drug derivative of this compound, such as POMHEX, which has demonstrated significantly increased potency in cell-based systems.[5] Alternatively, if using this compound directly, ensure sufficient incubation time to allow for cellular uptake.
-
-
Possible Cause 2: Inactive Enantiomer. The biological activity of this compound is driven by the (3S,5S)-enantiomer.[4]
-
Solution: Verify the composition of your this compound sample. If you are using a racemic mixture, be aware that a significant portion of the compound may be inactive. For more consistent results, if possible, use a preparation enriched for the (3S,5S)-enantiomer.
-
-
Possible Cause 3: Experimental Conditions. The efficacy of this compound is enhanced under hypoxic conditions.[1]
-
Solution: For cell lines that rely heavily on aerobic respiration even with the Warburg effect, the impact of enolase inhibition might be less pronounced under normoxia. Consider conducting experiments under hypoxic conditions (e.g., 1% O2) to potentiate the effect of this compound.
-
Issue 2: High variability in experimental results between batches of this compound.
-
Possible Cause: Inconsistent Stereoisomer Ratio. As this compound has two stereocenters, different synthesis batches may have varying ratios of the active (3S,5S)-enantiomer to other, less active or inactive stereoisomers.[4]
-
Solution: Whenever possible, obtain a certificate of analysis for each batch of this compound to confirm its chemical identity and purity. If feasible, perform analytical characterization (e.g., chiral HPLC) to determine the enantiomeric excess.
-
Issue 3: Difficulty in observing the expected metabolic shift after this compound treatment.
-
Possible Cause: Insufficient Treatment Duration or Concentration. The metabolic effects of enolase inhibition may take time to become apparent.
-
Possible Cause: Sub-optimal Analytical Methods. The changes in metabolite levels may be subtle and require sensitive detection methods.
-
Solution: Employ sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) with 13C-labeled glucose tracing to accurately quantify the accumulation of upstream metabolites (e.g., 2-PGA, 3-PGA) and the depletion of downstream metabolites (e.g., PEP, lactate).[1]
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in an ENO1-deleted Cancer Cell Line
-
Cell Seeding: Seed the ENO1-deleted cancer cell line (e.g., D423 glioma cells) and an isogenic ENO1-rescued control cell line in 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.1 µM to 400 µM.
-
Treatment: Remove the existing medium from the cells and add the this compound serial dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubation: Incubate the plates for a prolonged period, for example, 7 to 14 days, as the cytotoxic effects may take time to manifest.[1][6]
-
Cell Viability Assay: Assess cell viability using a suitable method. For example, Hoechst 33342 staining can be used to quantify total cell numbers.[1][7]
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: 13C-Glucose Tracing to Confirm Enolase Inhibition
-
Cell Culture: Culture ENO1-deleted and ENO1-rescued cells in glucose-free DMEM supplemented with 10% dialyzed FBS and 10 mM U-13C-glucose.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control for 72 hours.[1]
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Metabolite Analysis: Analyze the extracted metabolites using LC-MS or NMR to measure the levels of 13C-labeled lactate and other glycolytic intermediates. A significant decrease in 13C-lactate in this compound-treated ENO1-deleted cells compared to controls would confirm enolase inhibition.[1]
Visualizations
Caption: this compound inhibits the enolase-catalyzed conversion of 2-PGA to PEP.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of SF2312 and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the enolase inhibitor SF2312 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge in synthesizing this compound is controlling its stereochemistry. This compound has two chiral centers, at the C-3 and C-5 positions. However, the proton at the C-3 position is acidic (with a predicted pKa of 7.7) and is prone to deprotonation under neutral to alkaline conditions, leading to epimerization.[1] Additionally, the hemiaminal at the C-5 position can also spontaneously epimerize.[1] This means that even if the individual stereoisomers are separated, they can quickly racemize back into a mixture of diastereomers during subsequent reaction steps, particularly during deprotection.[1]
Q2: Why is it difficult to obtain an enantiomerically pure sample of this compound?
A2: While it is possible to separate the four enantiomers of a protected this compound precursor, such as diethyl (1-(benzyloxy)-5-hydroxy-2-oxopyrrolidin-3-yl)phosphonate, using chiral High-Performance Liquid Chromatography (HPLC), the final deprotection steps to yield this compound typically involve conditions that cause epimerization.[1] For instance, deprotection under alkaline conditions will nullify the enantiopurity.[1] This makes obtaining enantiomerically pure this compound technically challenging.
Q3: What is the purpose of synthesizing derivatives of this compound like Methylthis compound?
A3: Derivatives of this compound are synthesized to overcome some of the inherent challenges with the parent molecule.
-
Methylthis compound: In this derivative, a methyl group replaces the acidic proton at the C-3 position. This modification prevents epimerization at this center, allowing for the isolation of stable enantiomers at the C-3 position.[1] This has been crucial in determining that the (3S)-enantiomer is the biologically active form.[1]
-
Prodrugs (e.g., POMHEX): this compound has poor cell permeability due to the charged phosphonate group.[2] Prodrugs are designed to mask this charged group, improving cell entry. Once inside the cell, the masking groups are cleaved, releasing the active this compound.
Q4: How does this compound inhibit its target, enolase?
A4: this compound is a potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[2][3] It acts as a transition state analog, binding to the active site of enolase and preventing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1] This inhibition blocks the glycolytic flux, leading to ATP depletion and cell death, particularly in cells highly dependent on glycolysis, such as certain cancer cells.[3][4]
Troubleshooting Guides
Problem 1: Epimerization/Racemization of the Final Product
| Symptom | Possible Cause | Suggested Solution |
| NMR or chiral HPLC analysis of the final this compound product shows a mixture of diastereomers instead of a single desired stereoisomer. | The deprotection conditions are causing epimerization at the C-3 and/or C-5 positions. This is especially prevalent under alkaline conditions.[1] | - Avoid strongly basic conditions: During deprotection and workup, maintain a neutral or slightly acidic pH where possible. - Consider alternative deprotection strategies: For phosphonate esters, trimethylsilyl bromide (TMSBr) followed by a neutral workup can be effective. For N-benzyloxy groups, catalytic hydrogenation (e.g., with Pd(OH)₂ on carbon) is a common method that avoids harsh pH conditions.[1] - Synthesize a non-epimerizable derivative: If a single, stable stereoisomer is required for your application, consider synthesizing Methylthis compound, which is not susceptible to epimerization at the C-3 position.[1] |
Problem 2: Low Yields in the Synthesis
| Symptom | Possible Cause | Suggested Solution |
| The overall yield of the multi-step synthesis of this compound or its derivatives is poor. | - Inefficient C-P bond formation (e.g., Arbuzov or Michaelis-Becker reaction). - Degradation of intermediates or the final product during purification. - Incomplete reactions or side reactions during protection/deprotection steps. | - Optimize C-P bond formation: Ensure anhydrous conditions and use appropriate catalysts and temperatures for the specific phosphonylation reaction. - Careful purification: Use appropriate chromatography techniques and minimize exposure of sensitive intermediates to harsh conditions. - Protecting group strategy: Choose protecting groups that can be removed under mild conditions that do not affect the rest of the molecule. For example, the use of a benzyl group on the nitrogen allows for its removal by catalytic hydrogenation. |
Problem 3: Difficulty with Chiral Separation of Protected Intermediates
| Symptom | Possible Cause | Suggested Solution |
| Poor or no separation of enantiomers of the protected this compound precursor by chiral HPLC. | - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Lack of a suitable chromophore for detection. | - Column selection: A Lux Cellulose-1 column has been reported to be effective for the separation of the diethyl (1-(benzyloxy)-5-hydroxy-2-oxopyrrolidin-3-yl)phosphonate precursor.[1] - Method development: Systematically screen different mobile phases (e.g., mixtures of hexane/isopropanol or other solvent systems). - UV-active protecting group: Ensure your protected intermediate has a UV-active moiety to facilitate detection. The O-benzyl protecting group is useful for this purpose as it can be detected at 254 nm.[1] |
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| This compound | IC₅₀ (Human ENO1) | 37.9 nM | [5] |
| This compound | IC₅₀ (Human ENO2) | 42.5 nM | [5] |
| Methylthis compound | IC₅₀ (ENO2) | ~10 nM | [1] |
| Protected this compound Precursor | Deprotection Yield (TMSBr, Pd(OH)₂) | ~36% (over 2 steps) | [1] |
Experimental Protocols
Synthesis of Racemic this compound (General Overview)
The synthesis of racemic this compound has been achieved via a multi-step process starting from ethyl diethoxyphosphorylacetate. The key steps involve the formation of a pent-4-enohydroxamate derivative, followed by oxidative cleavage of the terminal olefin and subsequent cyclization to form the 1,5-dihydroxy-2-pyrrolidone ring. The final steps involve the deprotection of the phosphonate esters and the N-benzyloxy group.
Key Deprotection Step for Protected this compound Precursor
-
Phosphonate Ester Cleavage: The diethyl phosphonate precursor is treated with trimethylsilyl bromide (TMSBr) in dichloromethane (DCM) at room temperature overnight.
-
N-Benzyloxy Group Removal: The product from the previous step is then subjected to catalytic hydrogenation using palladium hydroxide on carbon (Pd(OH)₂) in water for approximately 4 hours at room temperature.[1]
Chiral Separation of Diethyl (1-(benzyloxy)-5-hydroxy-2-oxopyrrolidin-3-yl)phosphonate
-
Column: Lux Cellulose-1 (21.2 x 150 mm)
-
Detection: UV at 254 nm (for the O-benzyl group)
-
Note: The specific mobile phase and flow rate would need to be optimized for the specific HPLC system being used.
Visualizations
Signaling Pathway: Inhibition of Glycolysis by this compound
Caption: this compound inhibits the enzyme enolase in the glycolytic pathway.
Experimental Workflow: Synthesis and Chiral Separation of this compound
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Rationale for Methylthis compound Synthesis
Caption: Rationale for the synthesis of the Methylthis compound derivative.
References
- 1. agroipm.cn [agroipm.cn]
- 2. researchgate.net [researchgate.net]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. DIRECT CHIRAL HPLC SEPARATION OF THE ENANTIOMERS OF FLUORINATED N-ARYLAMINO-1-ARYLMETHYLPHOSPHONATE ESTERS - SUBSTITUENT EFFECTS ON THE ENANTIOSELECTIVITY [iris.unict.it]
SF2312 off-target effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SF2312. The information is based on findings from experimental models and aims to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural phosphonate antibiotic that functions as a highly potent inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2] It specifically targets the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[2] By inhibiting enolase, this compound disrupts glycolysis, leading to ATP depletion and selective cell death in cells that are highly dependent on this metabolic pathway.[1]
Q2: What is the basis for the selective toxicity of this compound in cancer cells?
A2: The selective toxicity of this compound is primarily observed in cancer cells with a homozygous deletion of the ENO1 gene, which encodes the enolase 1 enzyme.[1][2] These cells become critically dependent on the remaining enolase paralog, ENO2, for their glycolytic needs.[2] this compound inhibits both ENO1 and ENO2, but the inhibition of ENO2 in ENO1-deleted cells leads to a complete shutdown of glycolysis, resulting in selective cell death.[1][2]
Q3: Are there any known off-target effects of this compound?
A3: Current research indicates that the primary effects of this compound are on-target, meaning they are related to the inhibition of enolase. The observed toxicity in experimental models is directly linked to the disruption of glycolysis.[1][3] However, as with any potent small molecule, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. Researchers should always include appropriate controls to verify that the observed phenotype is due to enolase inhibition.
Q4: Which stereoisomer of this compound is the active form?
A4: X-ray crystallography studies have shown that the (3S,5S)-enantiomer of this compound is the one that preferentially binds to the active site of ENO2.[2] Synthetic preparations of this compound often result in a racemic mixture, but the biological activity is driven by the 3S enantiomer.[2]
Troubleshooting Guide
Problem 1: I am not observing selective toxicity in my ENO1-deleted cell line compared to the wild-type control.
-
Possible Cause 1: Cell Culture Conditions. The selective toxicity of this compound is more pronounced under hypoxic or anaerobic conditions, where cells are more reliant on glycolysis for ATP production.[1] Ensure your experimental setup mimics these conditions if you are not seeing the expected effect under normoxia.
-
Possible Cause 2: Off-Target Rescue. Your wild-type control cells may have a lower glycolytic rate or alternative metabolic pathways that make them less sensitive to enolase inhibition. Consider using an isogenic rescued cell line (i.e., the ENO1-deleted line with ENO1 re-expressed) as a more appropriate control.[1][4]
-
Possible Cause 3: this compound Concentration and Treatment Duration. The selective effect may only be apparent within a specific concentration range and after a sufficient treatment duration. A 2-week treatment course has been shown to be effective in demonstrating selective inhibition of proliferation.[1][5] Refer to the quantitative data in Table 1 for guidance on effective concentrations.
Problem 2: I am observing toxicity in my wild-type or ENO1-rescued control cells at high concentrations of this compound.
-
Possible Cause: High Dose Off-Target Effects or General Metabolic Stress. At very high concentrations (e.g., >200 μM), this compound can show inhibitory effects on the proliferation of cells that are not ENO1-deleted.[4][5] This could be due to overwhelming inhibition of all enolase activity or potential off-target effects. It is crucial to perform dose-response experiments to identify the therapeutic window for selective toxicity.
Quantitative Data Summary
Table 1: Potency and Selective Toxicity of this compound in Experimental Models
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (Enzyme Inhibition) | Human Recombinant ENO1 | 37.9 nM | [5] |
| Human Recombinant ENO2 | 42.5 nM | [5] | |
| ENO2 (in human cancer cells) | ~10 nM | [2] | |
| Cell Proliferation Inhibition | D423 Glioma (ENO1-deleted) | Low µM range | [1][5] |
| D423 Glioma (ENO1-rescued) | >200 µM | [4][5] | |
| Apoptosis Induction | D423 Glioma (ENO1-deleted) | Starting at 12.5 µM | [4] |
| D423 Glioma (ENO1-rescued) | Only at 400 µM | [4] |
Experimental Protocols
1. Cell Proliferation Assay (Hoechst 33342 Staining)
-
Objective: To assess the effect of this compound on cell number over a long-term treatment course.
-
Methodology:
-
Seed cells (e.g., D423 ENO1-deleted and ENO1-rescued) in duplicate in appropriate multi-well plates.
-
Treat cells with a range of this compound concentrations (e.g., 0 to 400 µM) or vehicle control.
-
Incubate for 2 weeks, changing the media with fresh this compound every 3-4 days.
-
After the treatment period, stain the cells with Hoechst 33342 dye.
-
Image the plates and quantify the total cell number based on nuclear staining.
-
Express the results as a function of the vehicle control.[4]
-
2. Apoptosis Assay (YO-PRO®-1 Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Follow the same cell seeding and treatment protocol as the proliferation assay.
-
After the 2-week treatment, stain the cells with YO-PRO®-1 dye, which specifically enters apoptotic cells.
-
Image the plates and count the number of YO-PRO®-1 positive cells.
-
Express the data as the number of apoptotic cells relative to the total cell number (determined by a nuclear counterstain like Hoechst 33342).[4]
-
3. Enolase Activity Assay (Coupled Enzyme Assay)
-
Objective: To measure the in vitro inhibitory activity of this compound on enolase.
-
Methodology:
-
Use purified recombinant human ENO1 or ENO2.
-
The assay measures the formation of phosphoenolpyruvate (PEP) which is coupled to the oxidation of NADH via lactate dehydrogenase (LDH) and pyruvate kinase (PK).
-
Incubate the enolase enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate, 2-phosphoglycerate (2-PGA).
-
Monitor the decrease in NADH absorbance at 340 nm.
-
Calculate the IC50 value from the dose-response curve.[2]
-
Visualizations
Caption: this compound inhibits the glycolytic pathway at the enolase step.
Caption: Workflow for troubleshooting lack of this compound selective toxicity.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
How to mitigate the poor pharmacological properties of SF2312
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the enolase inhibitor SF2312 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural phosphonate antibiotic that acts as a potent inhibitor of the glycolytic enzyme enolase.[1][2][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP), a crucial step in the glycolysis pathway. By inhibiting enolase, this compound disrupts the production of ATP, which is particularly effective against cells that are highly dependent on glycolysis for energy, such as certain cancer cells and bacteria under anaerobic conditions.[1][2]
Q2: What are the major pharmacological limitations of this compound?
The primary pharmacological challenges associated with this compound are:
-
Poor cell permeability: The presence of a negatively charged phosphonate group at physiological pH limits its ability to cross cell membranes.[4]
-
Stereoisomeric complexity: this compound is synthesized as a racemic mixture of diastereomers. However, only the (3S,5S)-enantiomer is biologically active.[1][5] The proton at the C-3 position is acidic and can epimerize under physiological conditions, leading to a loss of activity.[5][6][7]
Q3: How can the poor cell permeability of this compound be overcome?
To enhance the cellular uptake of this compound, a prodrug approach has been successfully implemented. The most notable prodrug is POMHEX , a cell-permeable pivaloyloxymethyl (POM) prodrug of HEX (a structural analog of this compound).[8][9][10] The lipophilic POM groups mask the charged phosphonate, facilitating passive diffusion across the cell membrane. Once inside the cell, these groups are cleaved by intracellular esterases to release the active inhibitor.[9] This strategy has been shown to increase the potency of the inhibitor by over 40-fold in cell-based assays.[10]
Q4: How can the stereoisomeric instability of this compound be addressed?
The issue of racemization at the C-3 position can be mitigated by synthesizing Methylthis compound . In this analog, the acidic proton at the C-3 position is replaced with a methyl group.[1][5] This modification prevents epimerization and locks the molecule in its active stereoconfiguration, thereby ensuring sustained inhibitory activity. Methylthis compound has been shown to be equipotent to this compound in enzymatic and cellular assays.[1][11]
Q5: What are the known off-target effects of this compound?
Currently, there is limited publicly available data from comprehensive screening panels on the off-target effects of this compound. The primary known target of this compound is enolase.[1][2][3] As a general practice in drug development, it is recommended that researchers perform their own selectivity profiling against a panel of relevant kinases and other enzymes to assess any potential off-target activities in their specific experimental system.
Troubleshooting Guides
Problem 1: Low or inconsistent potency of this compound in cell-based assays.
| Possible Cause | Recommended Solution |
| Poor cell permeability. | The inherent low permeability of this compound can lead to reduced intracellular concentrations. Consider using a cell-permeable prodrug such as POMHEX .[8][9] |
| Racemization of the active enantiomer. | The active (3S,5S)-enantiomer of this compound can epimerize to inactive forms. Use freshly prepared solutions. For long-term or repeated experiments, consider using Methylthis compound , which is not susceptible to epimerization at the C-3 position.[1][5] |
| Cell line dependency. | The sensitivity to enolase inhibition can vary between cell lines, particularly in relation to their dependence on glycolysis. For example, glioma cells with a homozygous deletion of the ENO1 gene are particularly sensitive to this compound.[1][12] Ensure your cell model is appropriate for studying the effects of glycolysis inhibition. |
| Incorrect assay conditions. | Ensure that the pH and other buffer conditions of your assay medium are optimal and stable, as pH changes can affect both the compound's stability and cellular physiology. |
| Degradation of the compound. | Store this compound and its analogs as recommended by the supplier, typically at -20°C or below, and protect from light and moisture. Prepare fresh working solutions for each experiment. |
Problem 2: Difficulty in synthesizing or purifying this compound analogs.
| Possible Cause | Recommended Solution |
| Epimerization during synthesis or purification. | The acidic proton at the C-3 position of this compound is prone to epimerization under basic or even neutral aqueous conditions.[6][7] When synthesizing or purifying this compound or its precursors, maintain acidic conditions where possible and avoid prolonged exposure to basic conditions. |
| Challenges in separating enantiomers. | The enantiomers of the this compound precursor, diethyl (1-(benzyloxy)-5-hydroxy-2-oxopyrrolidin-3-yl)phosphonate, can be separated by chiral HPLC.[5][6] Optimization of the chiral column, mobile phase, and flow rate is critical. Refer to the detailed experimental protocol for chiral HPLC separation. |
| Instability of prodrugs. | Prodrugs like POMHEX can be susceptible to hydrolysis in aqueous solutions.[9] Handle these compounds in anhydrous solvents whenever possible and prepare aqueous solutions immediately before use. Monitor for the presence of the hydrolyzed active compound (HEX) and the hemi-hydrolyzed intermediate (HemiPOMHEX) using LC-MS. |
Quantitative Data
Table 1: Comparative Pharmacological Properties of this compound and its Analogs
| Compound | Target | IC50 (nM) | Cellular Potency (IC50) | Key Mitigation Strategy |
| This compound | ENO1/ENO2 | 37.9 (ENO1), 42.5 (ENO2)[2][6] | Low µM range in ENO1-deleted glioma cells[1][12] | - |
| Methylthis compound | ENO2 | ~10[1][11] | ~2 µM in ENO1-deleted glioma cells[1] | Prevents epimerization at C-3 |
| HEX | ENO2 preference | ~1342 nM in ENO1-deleted cells[9] | ~1.3 µM in ENO1-deleted glioma cells[8] | - |
| POMHEX | ENO2 preference | 28.9 nM in ENO1-deleted cells[9] | ~30 nM in ENO1-deleted glioma cells[8] | Prodrug for improved cell permeability |
Table 2: Solubility of this compound and POMHEX
| Compound | Solvent | Solubility |
| This compound | Water | Soluble |
| DMSO | Soluble | |
| POMHEX | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.90 mM)[12] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.90 mM)[12] | |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.90 mM)[12] |
Experimental Protocols
Enolase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from standard coupled-enzyme assays for enolase.
-
Prepare Cell Lysate:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
Cell lysate (containing enolase)
-
Reaction buffer (containing Tris-HCl, MgCl2, and KCl)
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
NADH
-
ADP
-
-
Add this compound or its analog at various concentrations to the test wells. Include a vehicle control (e.g., DMSO).
-
-
Initiate the Reaction:
-
Start the reaction by adding the enolase substrate, 2-phosphoglycerate (2-PGA).
-
-
Measure Activity:
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The oxidation of NADH to NAD+ by LDH is coupled to the conversion of PEP to pyruvate by PK, and this is proportional to the enolase activity.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption for each concentration of the inhibitor.
-
Plot the enolase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chiral HPLC Separation of Diethyl (1-(benzyloxy)-5-hydroxy-2-oxopyrrolidin-3-yl)phosphonate
This protocol is based on the described methods for separating the precursor to this compound.[5][6]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Lux Cellulose-1).[5]
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for the specific column and system (e.g., 80:20 n-hexane:isopropanol).
-
-
Sample Preparation:
-
Dissolve the racemic mixture of the precursor in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow rate: Typically 1 mL/min.
-
Detection: UV at 254 nm (due to the O-benzyl protecting group).[5]
-
Temperature: Ambient.
-
-
Optimization and Troubleshooting:
-
If separation is poor, adjust the ratio of n-hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times.
-
Ensure the column is properly equilibrated with the mobile phase before injection.
-
Peak tailing or broadening can sometimes be addressed by adding a small amount of an acid or base modifier to the mobile phase, but this should be done with caution to avoid racemization.
-
Visualizations
Signaling Pathway
Caption: The Glycolysis Pathway and the Site of this compound Inhibition.
Experimental Workflow
Caption: General experimental workflow for evaluating enolase inhibitors.
Logical Relationships
Caption: Logical relationship between this compound's problems and solutions.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Stability of SF2312 Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of SF2312 prodrugs. Our goal is to facilitate the development of stable and effective therapeutic agents based on the potent enolase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing prodrugs of this compound?
A1: this compound is a potent natural phosphonate inhibitor of the glycolytic enzyme enolase.[1][2][3][4][5] However, its therapeutic potential is limited by poor cell permeability, largely due to the negatively charged phosphonate moiety at physiological pH.[6] Prodrug strategies are employed to mask this charged group, thereby increasing lipophilicity and enhancing the molecule's ability to cross cell membranes. Upon entering the cell, the prodrug is designed to be cleaved by intracellular enzymes, releasing the active this compound.[6][7]
Q2: What are the common prodrug strategies that have been explored for phosphonate-containing drugs like this compound?
A2: Several prodrug approaches have been successfully applied to phosphonate drugs to improve their pharmacokinetic properties. These include:
-
Acyloxyalkyl esters: Pivaloyloxymethyl (POM) and pivaloyloxymethylcarbonyl (POC) esters are frequently used to mask the phosphonate group.[2][6][8] These are readily cleaved by intracellular esterases.
-
S-acyl-2-thioethyl (SATE) esters: These also utilize esterase-mediated cleavage.[6]
-
Phosphonamidates: These involve the formation of an amide bond with an amino acid, which can be cleaved by cellular enzymes.[1]
-
CycloSal-prodrugs: A cyclic salicylate-based approach.
-
Lipid-based prodrugs: Conjugation to lipids to enhance membrane permeability.
Q3: What are the main stability challenges associated with this compound prodrugs?
A3: The primary stability challenge for many this compound prodrugs, particularly ester-based derivatives like the pivaloyloxymethyl (POM) esters, is their susceptibility to premature hydrolysis by plasma esterases.[1][9] This can lead to the release of the active drug in the bloodstream before it reaches the target cells, potentially causing systemic side effects and reducing therapeutic efficacy. Chemical instability, especially at non-physiological pH, can also be a concern depending on the specific prodrug chemistry.
Q4: How does the stability of a prodrug impact its therapeutic efficacy?
A4: The stability of a prodrug is a critical determinant of its therapeutic success. An ideal prodrug should be stable enough to remain intact in the systemic circulation to allow for adequate distribution to the target tissue.[3][10] Once at the target site, it should be efficiently converted to the active drug. If a prodrug is too labile, it may be prematurely activated, leading to off-target effects and reduced drug concentration at the site of action. Conversely, if a prodrug is too stable, it may not be efficiently converted to the active form, resulting in diminished therapeutic benefit.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low cellular potency of this compound prodrug despite high in vitro activity of parent drug. | 1. Inefficient cleavage of the prodrug moiety inside the target cells. 2. Poor membrane permeability of the prodrug. 3. Efflux of the prodrug by cellular transporters. | 1. Select a different prodrug moiety known to be a substrate for esterases or other enzymes highly expressed in the target cells. 2. Modify the lipophilicity of the prodrug by altering the promoiety. 3. Co-administer with an inhibitor of relevant efflux pumps (e.g., P-glycoprotein inhibitors) in in vitro experiments to assess the role of efflux. |
| High variability in experimental results between batches of this compound prodrug. | 1. Inconsistent purity of the synthesized prodrug. 2. Degradation of the prodrug during storage. 3. Racemization at chiral centers during synthesis or storage. | 1. Ensure rigorous purification and characterization (e.g., HPLC, NMR, Mass Spectrometry) of each new batch. 2. Store the prodrug under recommended conditions (e.g., low temperature, protected from light and moisture) and re-evaluate purity before use. 3. For chiral compounds, perform chiral HPLC to determine the enantiomeric excess of each batch. |
| Rapid degradation of the prodrug in plasma stability assays. | 1. High susceptibility of the ester linkage to plasma esterases. 2. Chemical instability at physiological pH (7.4). | 1. Consider alternative prodrug strategies known for higher plasma stability, such as phosphonamidates or SATE derivatives.[1][6] 2. Modify the promoiety to introduce steric hindrance around the ester bond to slow down enzymatic hydrolysis. 3. Evaluate the stability in plasma from different species, as esterase activity can vary significantly. |
| Inconsistent or non-reproducible HPLC results during stability analysis. | 1. Inappropriate HPLC column or mobile phase for the analyte. 2. Degradation of the prodrug in the autosampler. 3. Interference from components of the matrix (e.g., plasma proteins). | 1. Optimize the HPLC method, including column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient with a suitable buffer), and detector wavelength. 2. Use a cooled autosampler to minimize degradation of samples before injection. 3. Implement a robust sample preparation method, such as protein precipitation or solid-phase extraction, to remove interfering substances. |
Quantitative Data Summary
Table 1: In Vitro Plasma Stability of Selected Phosphonate Prodrugs
| Prodrug Type | Parent Compound | Plasma Source | Half-life (t½) | Reference |
| bis-Pivaloyloxymethyl (POM) | C-HMBP | Human | 8.4 minutes | [1] |
| bis-POM | Adefovir | Human | < 5 minutes | [2] |
| bis-S-acyl-2-thioethyl (SATE) | PMEA | Human | > 50-fold increase compared to bis-POM | [6] |
| Phosphonamidates | C-HMBP | Human | > 24 hours (>90% remaining) | [1] |
Table 2: In Vitro Cellular Potency of Enolase Inhibitor Prodrugs
| Prodrug | Cell Line | IC50 (nM) | Reference |
| POMHEX | D423 (ENO1-deleted glioma) | 28.9 | [11] |
| HemiPOMHEX | D423 (ENO1-deleted glioma) | 561 | [11] |
| HEX (active drug) | D423 (ENO1-deleted glioma) | 1342 | [11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of an this compound prodrug in plasma.
Materials:
-
This compound prodrug stock solution (e.g., 10 mM in DMSO)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Thermomixer or water bath at 37°C
-
Centrifuge
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Initiate the reaction by adding a small volume of the this compound prodrug stock solution to the pre-warmed plasma to achieve a final concentration of ~10 µM. Vortex briefly to mix.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume of ice-cold ACN with 0.1% formic acid (e.g., 150 µL).
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the intact prodrug.
-
Calculate the half-life (t½) by plotting the natural logarithm of the remaining prodrug concentration against time and fitting the data to a first-order decay model.
Protocol 2: HPLC Method for Prodrug Stability Analysis
Objective: To separate and quantify the this compound prodrug and its metabolites.
Instrumentation and Conditions:
-
HPLC System: Agilent 1120 Infinity LC or equivalent with a variable wavelength UV detector or MS detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm if the prodrug has a chromophore) or by MS.
Note: This is a general method and should be optimized for the specific this compound prodrug being analyzed.
Visualizations
Caption: this compound inhibits Enolase, blocking glycolysis and leading to ATP depletion and cell death.
Caption: Workflow for the development and evaluation of this compound prodrugs.
Caption: Key prodrug properties and their impact on therapeutic outcomes.
References
- 1. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle of Enolase Inhibitors: SF2312 vs. PhAH
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. In the landscape of glycolysis inhibition, enolase has emerged as a critical target, particularly in oncology. This guide provides a comprehensive comparison of two prominent enolase inhibitors, SF2312 and Phosphonoacetohydroxamate (PhAH), offering a deep dive into their performance backed by experimental data.
Enolase is a key glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1][2] Its inhibition disrupts the energy production of highly glycolytic cells, such as cancer cells, making it an attractive therapeutic target.[1][3] This comparison focuses on this compound, a natural phosphonate antibiotic, and PhAH, a synthetic tool compound, to illuminate their respective strengths and weaknesses as enolase inhibitors.[1][4]
Quantitative Performance: A Clear Superiority for this compound
Experimental data consistently demonstrates that this compound is a more potent inhibitor of enolase than PhAH.[1][3] this compound exhibits inhibitory activity in the low nanomolar range, while PhAH's potency is also in the nanomolar range but generally less potent than this compound.[1][5][6]
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Recombinant hENO1 | 37.9 | [5] |
| Recombinant hENO2 | 42.5 | [5] | |
| PhAH | Recombinant hENO1 | 53.2 | [6] |
| Recombinant hENO2 | 62.3 | [6] |
Table 1: Comparative IC50 Values of this compound and PhAH against Human Enolase Isoforms. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and PhAH against recombinant human enolase 1 (hENO1) and 2 (hENO2). Lower IC50 values indicate greater potency.
This compound has shown particular promise in the context of cancers with a specific genetic vulnerability. Glioma cells with a deletion of the ENO1 gene are highly dependent on the ENO2 isoform for survival.[1] Studies have shown that this compound is selectively toxic to these ENO1-deleted glioma cells, proving superior to PhAH in this regard, especially under anaerobic conditions.[1][7]
While this compound's potency is a significant advantage, its development has been hampered by poor cell permeability.[3] To address this limitation, researchers have developed prodrug derivatives, such as POMSF, which demonstrate increased potency in cell-based systems.[3] In contrast, PhAH is described as having very poor pharmacological properties and being ineffective in vivo.[3]
Mechanism of Action and Binding
Both this compound and PhAH are active site inhibitors of enolase.[1][8] PhAH is a substrate-competitive inhibitor.[8] Interestingly, this compound exhibits a mixed mode of inhibition, showing non-competitive kinetics at lower concentrations and competitive kinetics at higher concentrations with respect to the substrate 2-PGA.[5]
The structural basis for this compound's high potency is attributed to its unique ring-stabilized structure, which is a cyclic analog of PhAH.[1][4][9] This structural feature was predicted to increase binding affinity by stabilizing the inhibitor in a bound conformation.[1][4][9] X-ray crystallography has confirmed that this compound binds to the active site of enolase.[1]
Experimental Methodologies
The following outlines the general experimental protocols used to evaluate and compare enolase inhibitors like this compound and PhAH.
Enolase Activity Assay
This assay measures the enzymatic activity of enolase and its inhibition by test compounds.
Principle: The conversion of 2-PGA to PEP by enolase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Sample Preparation: Cell or tissue lysates are prepared by homogenization in an appropriate assay buffer containing protease inhibitors.[10] The lysate is then cleared by centrifugation.[10][11]
-
Reaction Mixture: A master mix is prepared containing assay buffer, NADH, ATP, PK, and LDH.
-
Inhibitor Incubation: The enolase-containing sample (e.g., cell lysate or purified enzyme) is pre-incubated with varying concentrations of the inhibitor (this compound or PhAH) for a specified period.[12]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, 2-PGA.[11]
-
Measurement: The decrease in absorbance at 340 nm is measured kinetically over time using a spectrophotometer.[10][11]
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability and Toxicity Assays
These assays assess the effect of the inhibitors on the proliferation and survival of cells.
Protocol:
-
Cell Culture: Cells (e.g., ENO1-deleted and ENO1-wildtype glioma cells) are seeded in multi-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or PhAH for a specified duration (e.g., 72 hours or 2 weeks).[1]
-
Viability/Toxicity Measurement: Cell viability can be assessed using various methods, such as:
-
Data Analysis: The results are typically expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the concentration at which the inhibitor exerts its effect.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context of enolase inhibition and the experimental approaches used, the following diagrams are provided.
Caption: The Glycolysis Pathway and the Point of Enolase Inhibition.
Caption: General Experimental Workflow for Comparing Enolase Inhibitors.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enolase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Enolase inhibitor | Probechem Biochemicals [probechem.com]
- 6. Phosphonoacetohydroxamate |CAS:89893-77-6 Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 12. abcam.cn [abcam.cn]
A Comparative Guide to the Efficacy of SF2312 and Other Glycolytic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of cellular metabolism, specifically the glycolytic pathway, has emerged as a promising strategy in the development of novel therapeutics, particularly in oncology. Cancer cells often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This guide provides a detailed comparison of the enolase inhibitor SF2312 with other prominent glycolytic inhibitors, offering a comprehensive overview of their efficacy supported by experimental data.
Introduction to this compound
This compound is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1][2] It has been identified as a highly potent, low nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1][3] this compound's mechanism of action as a transition state analogue allows it to bind tightly to the active site of enolase, thereby blocking the progression of glycolysis.[4][5]
Comparative Efficacy of Glycolytic Inhibitors
The efficacy of this compound is best understood in the context of other molecules that target glycolysis at various enzymatic steps. This section provides a quantitative comparison of this compound with other well-characterized glycolytic inhibitors.
Data Presentation
The following tables summarize the in vitro efficacy of this compound and other selected glycolytic inhibitors, primarily focusing on their half-maximal inhibitory concentrations (IC50) against their respective target enzymes or cancer cell lines.
Table 1: Enolase Inhibitors
| Inhibitor | Target(s) | IC50/Ki | Cell Line/Enzyme Source | Reference(s) |
| This compound | Human ENO1 | 37.9 nM | Recombinant Human Enolase 1 | [6] |
| Human ENO2 | 42.5 nM | Recombinant Human Enolase 2 | [6] | |
| Phosphonoacetohydroxamate (PhAH) | Enolase | ~15 pM (Ki) | Not specified | [5] |
| AP-III-a4 (ENOblock) | Enolase | 0.576 µM (576 nM) | Not specified | [7][8] |
Table 2: Other Glycolytic Inhibitors
| Inhibitor | Target Enzyme | IC50 | Cell Line(s) | Reference(s) |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | 0.22 mM - 2.70 mM | Acute Lymphoblastic Leukemia (ALL) cell lines | [9] |
| 3-Bromopyruvate (3-BP) | Hexokinase II | 44.87 µM (24h), 41.26 µM (48h) | HCC1143 (TNBC) | [10] |
| 111.3 µM (24h), 75.87 µM (48h) | MCF-7 | [10] | ||
| Shikonin | Pyruvate Kinase M2 (PKM2) | 5.739 µM (24h) | A549 (NSCLC) | [11] |
| 6.302 µM (24h) | PC9 (NSCLC) | [11] | ||
| 19.9 µM (24h) | Eca109 (ESCC) | [12] |
Signaling Pathways and Points of Inhibition
The glycolytic pathway is a multi-step process, and its inhibition can be achieved by targeting various key enzymes. The following diagram illustrates the central glycolytic pathway and the points of inhibition for this compound and the other discussed inhibitors.
Caption: Glycolytic pathway with points of inhibition.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the objective comparison of inhibitor efficacy. Below are protocols for key assays used to characterize glycolytic inhibitors.
Enolase Activity Assay
This assay measures the enzymatic activity of enolase by monitoring the formation of phosphoenolpyruvate (PEP) from 2-phosphoglycerate (2-PGA).
Materials:
-
Purified enolase or cell lysate containing enolase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM MgCl2, 150 mM KCl)
-
2-Phosphoglycerate (2-PGA) substrate solution
-
Inhibitor stock solution (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the desired concentration of the inhibitor.
-
Add the purified enolase or cell lysate to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 2-PGA substrate solution.
-
Immediately monitor the increase in absorbance at 240 nm, which corresponds to the formation of PEP.[8]
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of an untreated control.
-
IC50 values can be calculated by plotting percent inhibition against a range of inhibitor concentrations.
References
- 1. Glycolysis Inhibitors for Anticancer Therapy: A Review of Recent Patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SF2312 and Deoxy-SF2312: Structure, Function, and Enolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SF2312 and its analog, deoxy-SF2312, two potent inhibitors of the glycolytic enzyme enolase. Both compounds are valuable research tools for studying glycolysis and hold potential for therapeutic development, particularly in oncology.
Structural Comparison
This compound, a natural phosphonate antibiotic produced by the actinomycete Micromonospora, and its synthetic analog deoxy-SF2312, share a core pyrrolidinone phosphonate structure.[1][2] The key structural difference lies in the presence of a hydroxyl group at the C5 position of the pyrrolidinone ring in this compound, which is absent in deoxy-SF2312.[1] This seemingly minor structural variation has implications for their biological activity.
| Feature | This compound | Deoxy-SF2312 |
| Chemical Name | (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid | (1-hydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |
| Core Structure | Pyrrolidinone phosphonate | Pyrrolidinone phosphonate |
| Key Functional Groups | Phosphonate, Hydroxamic acid, Hydroxyl group at C5 | Phosphonate, Hydroxamic acid |
| Chiral Centers | C3 and C5 | C3 |
| Natural/Synthetic | Natural Product | Synthetic Analog |
Functional Comparison: Enolase Inhibition
Both this compound and deoxy-SF2312 function as potent inhibitors of enolase, a critical enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).[1][3][4] By inhibiting enolase, these compounds disrupt glycolysis, leading to ATP depletion and cell death, particularly in cells highly dependent on this metabolic pathway, such as certain cancer cells.[1][5]
The mechanism of action involves the phosphonate moiety of the inhibitors coordinating with magnesium ions in the active site of enolase, mimicking the binding of the natural substrate.[1] X-ray crystallography studies have shown that the (3S,5S)-enantiomer of this compound preferentially binds to the active site of human ENO2.[3][6]
Inhibitory Potency
The inhibitory activity of this compound and deoxy-SF2312 against enolase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate their high potency.
| Compound | Target | IC50 (nM) | Source |
| This compound | Human recombinant ENO1 | 37.9 | [7] |
| This compound | Human recombinant ENO2 | 42.5 | [7] |
| This compound | Enolase in D423 cell lysate (overexpressing ENO1) | ~10-50 | [1] |
| This compound | Enolase in D423 cell lysate (overexpressing ENO2) | ~10-50 | [1] |
| Deoxy-SF2312 | Enolase in D423 cell lysate (overexpressing ENO1) | Less potent than this compound | [1] |
| Deoxy-SF2312 | Enolase in D423 cell lysate (overexpressing ENO2) | Less potent than this compound | [1] |
| Deoxy-SF2312 | T. brucei ENO (TbENO) | 600 ± 230 | [4] |
As indicated in the data, this compound is a more potent inhibitor of human enolase than deoxy-SF2312.[1]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound and deoxy-SF2312 is glycolysis. Their inhibition of enolase blocks a crucial step in this pathway.
Caption: Inhibition of the Glycolytic Pathway by this compound and deoxy-SF2312.
A common experimental workflow to assess the inhibitory activity of these compounds involves an in vitro enolase activity assay.
Caption: General Workflow for In Vitro Enolase Inhibition Assay.
Experimental Protocols
Enolase Enzymatic Activity Assay
A standard method to determine the enolase inhibitory activity of this compound and deoxy-SF2312 is a coupled enzyme assay.[1]
Objective: To measure the IC50 of inhibitors against enolase.
Materials:
-
Source of enolase (e.g., purified recombinant human ENO1 or ENO2, or cell lysates).
-
Inhibitors: this compound, deoxy-SF2312.
-
Substrate: 2-Phosphoglycerate (2-PGA).
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate Dehydrogenase (LDH).
-
NADH.
-
Assay buffer (e.g., 20 mM Tris HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4).
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and deoxy-SF2312).
-
In a multi-well plate, add the enolase source.
-
Add the different concentrations of the inhibitors to the wells and incubate for a specified time to allow for binding to the enzyme.
-
Initiate the reaction by adding a master mix containing the substrate (2-PGA), the coupling enzymes (PK and LDH), and NADH.
-
The conversion of 2-PGA to PEP by enolase is coupled to the conversion of PEP to pyruvate by PK, and then pyruvate to lactate by LDH. This final step oxidizes NADH to NAD+.
-
Monitor the decrease in NADH fluorescence or absorbance at 340 nm over time using a plate reader.
-
Alternatively, the direct formation of PEP can be measured by its absorbance at 240 nm.[1]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the enzymatic activity to a control without inhibitor.
-
Plot the normalized activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound and deoxy-SF2312 are potent inhibitors of the glycolytic enzyme enolase. This compound, the natural product, generally exhibits higher potency against human enolase isoforms compared to its synthetic analog, deoxy-SF2312. The structural difference, the presence of a C5 hydroxyl group in this compound, likely contributes to this enhanced activity. Both compounds serve as critical tools for investigating the role of glycolysis in various biological processes and for the development of novel therapeutics targeting metabolic vulnerabilities in diseases like cancer.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 6. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Potency of SF2312: A Comparative Analysis of a Selective Enolase Inhibitor for ENO1-Deficient Tumors
A deep dive into the preclinical data supporting SF2312 as a promising therapeutic agent for cancers harboring a specific genetic vulnerability. This guide provides a comparative analysis of this compound and its derivatives against other known enolase inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The selective targeting of cancer cells based on their unique genetic makeup is a cornerstone of modern oncology. One such vulnerability arises from the homozygous deletion of the ENO1 gene, which encodes the glycolytic enzyme enolase 1. These tumor cells become solely reliant on the ENO2 isoform, creating a therapeutic window for selective ENO2 inhibition. This compound, a natural phosphonate antibiotic, has emerged as a potent and selective inhibitor of enolase, demonstrating significant promise for the treatment of ENO1-deficient cancers.[1][2][3][4] This guide provides a comprehensive comparison of this compound with its precursor, phosphonoacetohydroxamate (PhAH), and its advanced pro-drug derivative, POMHEX, to validate its selective toxicity.
Comparative Efficacy of Enolase Inhibitors
This compound demonstrates superior potency and selectivity for ENO1-deficient tumor cells compared to the tool compound PhAH.[1] While this compound itself has limitations in cell permeability, the development of its pivaloyloxymethyl (POM) ester pro-drug, POMHEX, has significantly enhanced its cellular activity, translating to impressive in vivo efficacy.[5][6]
| Compound | Target(s) | IC50 (Human Recombinant) | In Vitro Cellular Potency (ENO1-deleted glioma cells) | Key Characteristics |
| This compound | ENO1, ENO2 | ENO1: 37.9 nM[7], ENO2: 42.5 nM[7] | ~2 µM[2] | A natural phosphonate antibiotic, highly potent enolase inhibitor, but exhibits poor cell permeability.[5][7] |
| PhAH (Phosphonoacetohydroxamate) | ENO1, ENO2 | Not specified in provided results | µM range[1][6] | A tool compound inhibitor of enolase with poor pharmacological properties.[5] |
| POMHEX | Primarily ENO2 | Ki for ENO2: 64 nM, Ki for ENO1: 232 nM (~4-fold selective for ENO2)[8] | IC50 <30 nM[5] | A cell-permeable pro-drug of a this compound analog, demonstrating a ~50-fold increase in potency and the ability to eradicate intracranial tumors in vivo.[5][6][8] |
Mechanism of Action and Selective Toxicity
The therapeutic strategy hinges on the synthetic lethal interaction created by ENO1 deletion. In normal cells and ENO1-intact tumors, both ENO1 and ENO2 are present, providing redundancy. However, in ENO1-deleted tumors, the cells are entirely dependent on ENO2 for the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) in the glycolytic pathway. Inhibition of ENO2 by this compound and its analogs leads to a catastrophic failure of glycolysis, resulting in energy depletion and selective cell death.[1][2]
Caption: Mechanism of this compound selective toxicity in ENO1-deficient tumors.
Experimental Validation Workflow
The validation of this compound's selective toxicity involves a series of in vitro and in vivo experiments. The general workflow is outlined below, comparing the response of ENO1-deleted cancer cells to isogenic control cells where ENO1 expression has been restored.
Caption: Experimental workflow for validating this compound's selective toxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.
Cell Proliferation Assay
-
Objective: To assess the effect of enolase inhibitors on the proliferation of ENO1-deleted and ENO1-rescued glioma cells.
-
Method:
-
Seed ENO1-deleted (e.g., D423) and isogenic ENO1-rescued cells in 96-well plates.
-
Treat cells with a range of concentrations of this compound, PhAH, or POMHEX. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubate the cells for an extended period, for instance, 14 days, to assess long-term effects on proliferation.[1][7]
-
At the end of the treatment period, stain the cells with Hoechst 33342 dye, which stains the nuclei of all cells.
-
Quantify the total cell number by imaging the plates and counting the stained nuclei using an automated cell imager.
-
Express the results as a function of the vehicle control to determine the inhibition of proliferation.[1]
-
Glycolytic Flux Analysis
-
Objective: To measure the impact of this compound on glycolysis by tracing the conversion of labeled glucose to lactate.
-
Method:
-
Culture ENO1-deleted and ENO1-rescued cells in a medium supplemented with U-13C glucose.[7]
-
Treat the cells with the enolase inhibitor (e.g., 10 µM this compound) or vehicle for a defined period (e.g., 72-96 hours).[1]
-
Collect the culture medium at the end of the treatment.
-
Analyze the medium using Nuclear Magnetic Resonance (NMR) spectroscopy to measure the levels of 13C-labeled glucose and 13C-labeled lactate.[1]
-
The reduction in the conversion of 13C-glucose to 13C-lactate in treated cells compared to control cells indicates the inhibition of glycolysis.
-
In Vivo Efficacy in Orthotopic Xenograft Models
-
Objective: To evaluate the therapeutic efficacy of POMHEX in a clinically relevant animal model of ENO1-deleted brain tumors.
-
Method:
-
Establish orthotopic intracranial xenografts by implanting ENO1-deleted glioma cells into the brains of immunodeficient mice.
-
Monitor tumor growth using non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI).[5]
-
Once tumors are established, treat the mice with POMHEX or a vehicle control.
-
Continue to monitor tumor volume and the overall health and survival of the mice throughout the treatment period and beyond.
-
Efficacy is determined by the ability of POMHEX to reduce tumor size, eradicate the tumor, and prolong the survival of the treated mice compared to the control group.[5][6]
-
Conclusion
The data strongly supports the selective toxicity of this compound and its derivatives in ENO1-deficient tumors. The high potency of this compound as an enolase inhibitor, combined with the enhanced bioavailability of the POMHEX pro-drug, provides a compelling case for its further development as a targeted therapy. The successful eradication of intracranial tumors in preclinical models highlights the potential of this approach for treating aggressive cancers like glioblastoma that harbor this specific genetic deletion. The experimental framework provided herein offers a guide for researchers to further explore and validate this promising therapeutic strategy.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3S Enantiomer Drives Enolase Inhibitory Activity in this compound and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SF2312 and HEX in Enolase Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent enolase inhibitors, SF2312 and HEX. This analysis is supported by experimental data to objectively evaluate their performance and potential therapeutic applications.
Enolase, a crucial enzyme in the glycolytic pathway, has emerged as a promising target in oncology, particularly for cancers with specific metabolic vulnerabilities. The inhibition of enolase can disrupt the energy supply of cancer cells, leading to their selective demise. This guide focuses on two key phosphonate-containing enolase inhibitors, this compound and its derivative, HEX, detailing their inhibitory profiles, mechanisms of action, and cellular efficacy.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and HEX, offering a direct comparison of their potency and selectivity against the two major human enolase isoforms, ENO1 and ENO2.
| Inhibitor | Target | IC50 | Ki | Inhibition Type | Cell Permeability |
| This compound | hENO1 | 37.9 nM[1][2] | - | Non-competitive at low concentrations, competitive at higher concentrations[1] | Poor[3] |
| hENO2 | 42.5 nM[1][2] | - | |||
| HEX | hENO1 | - | 232 nM[4] / 269.4 nM[5] | Substrate-competitive[4] | Poor (as a highly polar, anionic molecule)[4] |
| hENO2 | - | 64 nM[4] / 74.4 nM[5] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency.
Delving Deeper: From a Natural Product to a Targeted Inhibitor
This compound is a naturally occurring phosphonate antibiotic produced by the actinomycete Micromonospora.[2][6] It is a highly potent, low nanomolar inhibitor of enolase.[6][7] While effective as a pan-enolase inhibitor, its therapeutic application in targeting cancers with ENO1 deletion was hampered by its poor cell permeability.[3]
This led to the development of HEX through structure-activity relationship (SAR) studies based on this compound.[4] Researchers posited that expanding the five-membered ring of this compound to a six-membered ring in HEX would better fit the active site of ENO2, the isoform relied upon by ENO1-deleted cancer cells.[4] This structural modification resulted in HEX demonstrating a notable four-fold specificity for ENO2 over ENO1.[4][8]
To address the poor cell permeability of HEX, a cell-permeable pivaloyloxymethyl (POM) pro-drug, POMHEX, was created.[4][9] POMHEX can effectively cross cell membranes and is then converted to the active inhibitor, HEX, by intracellular enzymes.[10] This pro-drug strategy significantly enhanced the cellular potency of HEX, making it a valuable tool for in vivo studies.[3][4]
Mechanism of Action and Therapeutic Rationale
Both this compound and HEX function by inhibiting enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[4][8] The inhibition of this step leads to a blockage in the glycolytic pathway, resulting in the accumulation of upstream metabolites and a depletion of downstream products, ultimately leading to energy stress and cell death in glycolysis-dependent cells.[4][11]
The primary therapeutic strategy for these inhibitors is "collateral lethality".[4][8] Certain cancers, such as glioblastoma, harbor a homozygous deletion of the ENO1 gene.[4] These cancer cells survive by relying on the redundant paralogue, ENO2.[4] By specifically inhibiting ENO2, compounds like HEX can selectively kill these ENO1-deleted cancer cells while sparing normal cells that primarily use ENO1.[4][8]
Below is a diagram illustrating the inhibition of the glycolytic pathway by this compound and HEX.
Caption: Inhibition of the glycolytic pathway by this compound and HEX at the enolase step.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and HEX.
Enolase Inhibition Assay (Coupled-Enzyme Assay)
This assay is used to determine the in vitro potency of inhibitors against purified enolase isoforms.
-
Principle: The production of phosphoenolpyruvate (PEP) by enolase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Purified recombinant human ENO1 or ENO2
-
Assay Buffer (e.g., 20 mM Imidazole-HCl, pH 7.0, 400 mM KCl, 1 mM Magnesium Acetate)[12]
-
2-Phosphoglycerate (2-PG) substrate
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
This compound or HEX at various concentrations
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, PK, LDH, ADP, and NADH in a 96-well plate. b. Add the enolase enzyme and the inhibitor (this compound or HEX) to the wells and incubate. c. Initiate the reaction by adding the substrate, 2-PG. d. Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. e. Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Principle: The number of viable cells is quantified after a period of treatment with the inhibitor.
-
Cell Lines:
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound, HEX, or POMHEX. c. Incubate the cells for a specified period (e.g., 72 hours to 2 weeks).[2][7] d. Quantify cell viability using a suitable method, such as crystal violet staining or a fluorescence-based assay (e.g., Hoechst 33342 staining for total cell number).[7] e. Determine the IC50 values for each cell line to assess the selective toxicity of the inhibitors.
Below is a workflow diagram for a typical cell-based inhibitor screening experiment.
Caption: A generalized workflow for assessing the selective toxicity of enolase inhibitors.
Conclusion
Both this compound and HEX are potent inhibitors of enolase with significant potential in cancer therapy, particularly for tumors exhibiting collateral lethality due to ENO1 deletion. This compound serves as a powerful pan-enolase inhibitor, while HEX offers the advantage of isoform selectivity towards ENO2. The development of the pro-drug POMHEX has successfully overcome the cell permeability limitations of HEX, enabling its effective use in preclinical models. For researchers in drug development, the choice between these inhibitors will depend on the specific research question, with this compound being a suitable tool for general enolase inhibition studies and HEX/POMHEX being the preferred choice for targeted therapy approaches exploiting the ENO1-deleted cancer vulnerability. Future research will likely focus on further optimizing the pharmacological properties of these compounds to advance them towards clinical applications.
References
- 1. This compound | Enolase inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Unveiling the Potency of SF2312: A Comparative Guide to Enolase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the enolase inhibitor SF2312 with other notable alternatives. By presenting objective experimental data and detailed protocols, this document aims to facilitate informed decisions in the pursuit of novel therapeutic strategies targeting glycolysis.
Enolase, a critical enzyme in the glycolytic pathway, catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Its upregulation in various cancers to meet heightened metabolic demands has positioned it as an attractive target for therapeutic intervention. This compound, a natural phosphonate antibiotic, has emerged as a highly potent inhibitor of enolase.[1][2][3] This guide provides a head-to-head comparison of this compound with other well-known enolase inhibitors, including Phosphonoacetohydroxamate (PhAH), AP-III-a4 (ENOblock), and the prodrug POMHEX.
Quantitative Comparison of Enolase Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives against enolase isoforms. The data, compiled from various studies, highlights the nanomolar efficacy of this compound.
| Inhibitor | Target | IC50 (nM) | Cell-Based Potency (IC50) | Key Characteristics |
| This compound | Human ENO1 | 37.9[4] | ~19 nM (as POMSF prodrug in ENO1-deleted glioma cells)[5][6] | Natural phosphonate antibiotic, potent inhibitor.[1][4] Poor cell permeability.[5] |
| Human ENO2 | 42.5[4] | |||
| Phosphonoacetohydroxamate (PhAH) | Enolase | Not specified in direct comparison | μM range in ENO1-deleted glioma cells[5] | Tool compound with poor pharmacological properties.[5] this compound is superior in killing ENO1-deleted glioma cells.[1][7] |
| AP-III-a4 (ENOblock) | Enolase | 576[4] | Not specified in direct comparison | Synthetic, non-substrate analog.[4] May have indirect inhibitory effects.[4] |
| POMHEX | Enolase | Not specified directly | ~30 nM in ENO1-deleted glioma cells[6][8] | Prodrug of HEX, a derivative of this compound.[5][6] Designed for improved cell permeability and in vivo efficacy.[6] |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Enolase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of enolase by monitoring the decrease in NADH concentration, which is coupled to the enolase-catalyzed reaction.
Materials:
-
96-well plate (black walls, clear bottom for fluorescence)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
Reaction Buffer A: Tris-HCl buffer
-
Reaction Buffer B: Reaction Buffer A with 4.5 mM 2-phosphoglycerate (2-PG)
-
Cell lysate containing enolase
-
NADH
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupling enzymes
-
ADP
-
Enolase inhibitor (e.g., this compound)
Procedure:
-
Prepare cell lysates from mammalian cells grown to ~90% confluency. Lyse the cells using a suitable lysis buffer (e.g., RIPA or NP-40 buffer) and clear the lysate by centrifugation.[9]
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.[9]
-
Prepare a master mix containing Reaction Buffer A, NADH, ADP, PK, and LDH.
-
In a 96-well plate, add the cell lysate to the wells. Include a negative control with lysis buffer only.[9]
-
Add the enolase inhibitor at various concentrations to the desired wells.
-
Initiate the reaction by adding Reaction Buffer B (containing the substrate 2-PG) to all wells.[9]
-
Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for at least 10 minutes.[9]
-
The rate of NADH consumption is proportional to the enolase activity. Calculate the initial reaction rates from the linear portion of the curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of enolase activity against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
Cells to be tested
-
Enolase inhibitor (e.g., this compound)
Procedure:
-
Seed cells in a 96-well plate at a density of 35,000 cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the enolase inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate in the dark for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Cell viability is proportional to the absorbance. Calculate the percentage of viable cells compared to the untreated control.
Visualizing the Impact: Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the mechanism of action of enolase inhibitors, the following diagrams are provided.
References
- 1. This compound is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of SF2312 in Parasitic Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel anti-parasitic therapies, driven by the emergence of drug resistance and the significant global health burden of parasitic diseases, has led to the exploration of new therapeutic targets. One such promising target is the glycolytic pathway, a central metabolic route for energy production in many parasites. This guide provides a comprehensive comparison of SF2312, a potent natural inhibitor of the glycolytic enzyme enolase, with existing anti-parasitic agents. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to validate the therapeutic potential of this compound and its derivatives in the context of parasitic infections.
Performance Comparison: this compound Derivatives vs. Standard of Care
The following tables summarize the in vitro efficacy of this compound and its derivatives against various parasites, compared to standard therapeutic agents. This quantitative data allows for a direct comparison of their potencies.
Table 1: Comparative Efficacy Against Trypanosoma brucei
| Compound | Target | IC50 (µM) - Enzyme Inhibition (TbENO) | EC50 (µM) - Whole-Cell Activity (BSF) | Reference |
| This compound Derivatives | ||||
| deoxy-SF2312 | Enolase | 0.60 ± 0.23 | >10 | [1][2] |
| POM-SF2312 (POMSF) | Enolase | Not Reported | 0.45 ± 0.10 | [1] |
| HEX | Enolase | 2.1 ± 1.1 | >10 | [1][2] |
| POM-HEX | Enolase | Not Reported | 0.61 ± 0.08 | [1][2] |
| Standard Treatments | ||||
| Pentamidine | Multiple | Not Applicable | 0.025 ± 0.010 | [3] |
| Eflornithine | Ornithine Decarboxylase | Not Applicable | 243 ± 32 | [3] |
| Suramin | Multiple | Not Applicable | Not Reported in this context | |
| Melarsoprol | Multiple | Not Applicable | Not Reported in this context | |
| Fexinidazole | Nitroreductase-mediated activation | Not Applicable | Not Reported in this context |
BSF: Bloodstream Form; TbENO: Trypanosoma brucei Enolase; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Comparative Efficacy Against Naegleria fowleri
| Compound | Target | IC50 (µM) - Enzyme Inhibition (NfENO) | EC50 (µM) - Trophozoite Activity | Reference |
| This compound Derivatives | ||||
| deoxy-SF2312 | Enolase | >10 | Not Active | [4] |
| HEX | Enolase | 0.14 ± 0.04 | 0.21 ± 0.02 | [4][5] |
| Standard Treatments | ||||
| Amphotericin B | Ergosterol Binding | Not Applicable | Not Reported in this context | |
| Miltefosine | Multiple | Not Applicable | Not Reported in this context |
NfENO: Naegleria fowleri Enolase.
Mechanism of Action: Inhibition of Glycolysis
This compound and its derivatives exert their anti-parasitic effects by targeting enolase, a crucial enzyme in the glycolytic pathway. This pathway is the primary source of ATP for many parasites, particularly the bloodstream form of Trypanosoma brucei.[1][2] By inhibiting enolase, this compound effectively cuts off the parasite's energy supply, leading to its death.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Enolase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of enolase.
Principle: The conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) by enolase is monitored. In a coupled assay, the PEP produced is then used by pyruvate kinase to generate ATP and pyruvate, and the pyruvate is subsequently reduced to lactate by lactate dehydrogenase, a process that consumes NADH. The rate of NADH oxidation is measured by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant enolase (e.g., T. brucei enolase, TbENO)
-
Assay buffer: 100 mM HEPES, pH 8.0, 3.3 mM MgSO4, 120 mM KCl
-
Substrate: 2-phosphoglycerate (2-PG)
-
Coupling enzymes: Pyruvate kinase and lactate dehydrogenase
-
Cofactors: ADP and NADH
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the recombinant enolase to the reaction mixture.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, 2-PG.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Whole-Cell Viability Assay (Alamar Blue Assay)
This assay determines the effect of a compound on the viability of whole parasite cells.
Principle: The Alamar Blue reagent contains resazurin, a non-fluorescent, cell-permeable blue dye. In viable, metabolically active cells, intracellular reductases reduce resazurin to the highly fluorescent pink compound, resorufin. The amount of fluorescence is proportional to the number of viable cells.
Materials:
-
Parasite culture (e.g., bloodstream form T. brucei)
-
Complete culture medium (e.g., HMI-9 for T. brucei)
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent (Resazurin)
-
96-well or 384-well microplates (black plates for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Seed the wells of the microplate with a known density of parasites in their respective culture medium.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for 48-72 hours.
-
Add Alamar Blue reagent to each well (typically 10% of the total volume).
-
Incubate for an additional 4-24 hours.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The data presented in this guide strongly support the therapeutic potential of this compound and its derivatives as a novel class of anti-parasitic agents. Their potent and specific inhibition of enolase, a key enzyme in a metabolic pathway essential for several parasites, provides a clear mechanism of action. While the parent compound this compound shows limited whole-cell activity, likely due to poor cell permeability, its prodrug derivatives, such as POMSF and POMHEX, demonstrate significant efficacy against Trypanosoma brucei. Furthermore, the activity of HEX against Naegleria fowleri suggests a broader spectrum of activity.
Further research is warranted to optimize the pharmacokinetic properties of these compounds and to evaluate their in vivo efficacy and safety in relevant animal models of parasitic diseases. The development of enolase inhibitors like this compound represents a promising strategy in the ongoing search for new and effective treatments for parasitic infections.
References
- 1. Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin Analogues Active versus Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enolase inhibitors as therapeutic leads for Naegleria fowleri infection | PLOS Pathogens [journals.plos.org]
- 5. Enolase inhibitors as therapeutic leads for Naegleria fowleri infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SF2312 and Novel Synthetic Enolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the natural product enolase inhibitor, SF2312, against a panel of novel synthetic enolase inhibitors. Enolase, a crucial metalloenzyme in the glycolytic pathway, catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP). Its pivotal role in cellular metabolism has established it as a significant therapeutic target, particularly in oncology and infectious diseases. This document aims to deliver an objective comparison of inhibitor performance, supported by experimental data, to inform research and drug development decisions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and other novel synthetic enolase inhibitors based on published data. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Type | Target | IC50 / Ki | Source |
| This compound | Natural Phosphonate | Human ENO1 | IC50: 37.9 nM | [1] |
| Human ENO2 | IC50: 42.5 nM | [1] | ||
| Naegleria fowleri ENO (NfENO) | IC50: 0.31 µM | [2] | ||
| HEX | Synthetic Phosphonate | Human ENO1 | Ki: 232 nM | [3] |
| Human ENO2 | Ki: 64 nM | [3] | ||
| Trypanosoma brucei ENO (TbENO) | IC50: 2.1 µM | [2] | ||
| Naegleria fowleri ENO (NfENO) | IC50: 0.14 µM | [2] | ||
| AP-III-a4 (ENOblock) | Synthetic, Non-substrate Analogue | Enolase | IC50: 0.576 µM (576 nM) | [1][4] |
| Phosphonoacetohydroxamate (PhAH) | Synthetic, Transition-state Analogue | Enolase | Ki: ~15 pM | [5] |
Table 2: Cellular Potency and Selectivity
| Inhibitor | Cell Line | Target Context | IC50 / EC50 | Source |
| This compound | D423 Glioma | ENO1-deleted | ~10 nM (in some assays) | [6] |
| POMHEX (Prodrug of HEX) | D423 Glioma | ENO1-deleted | IC50: ~30 nM | [3] |
| D423 Glioma (ENO1-rescued) | ENO1-WT | IC50: >1.5 µM | [3] | |
| LN319 Glioma | ENO1-WT | IC50: >1.5 µM | [3] | |
| HEX | D423 Glioma | ENO1-deleted | IC50: ~1.3 µM | [3] |
| D423 Glioma (ENO1-rescued) | ENO1-WT | IC50: >300 µM | [3] | |
| AP-III-a4 (ENOblock) | HCT116 | Colon Cancer | Dose-dependent viability decrease | [4] |
Mechanism of Action and Key Features
This compound: A natural phosphonate antibiotic that acts as a potent, low-nanomolar inhibitor of enolase.[7] It is selectively toxic to ENO1-deleted glioma cells.[2]
HEX and POMHEX: HEX is a synthetic phosphonate inhibitor designed with a preference for the ENO2 isoform, which is crucial for cancer cells that have lost ENO1.[3][8] To enhance cell permeability, a prodrug form, POMHEX, was developed.[8] Inside the cell, POMHEX is metabolized into the active inhibitor, HEX.[3] This strategy has shown significant efficacy in selectively killing ENO1-deleted cancer cells at low nanomolar concentrations.[3]
AP-III-a4 (ENOblock): Initially reported as a direct, non-substrate analogue inhibitor of enolase, the mechanism of AP-III-a4 is now a subject of debate.[9] Some studies suggest its biological effects may be indirect or due to off-target activities, as direct inhibition of enolase activity in vitro has been contested.[7] It has been noted that its strong UV absorbance can interfere with standard spectrophotometric assays.[7] However, it remains a tool for studying the non-glycolytic "moonlighting" functions of enolase.[1][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of enolase inhibitors.
Spectrophotometric Enolase Activity Assay
This assay measures the enzymatic activity of enolase by monitoring the formation of phosphoenolpyruvate (PEP), which absorbs light at 240 nm.[5]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl2.
-
Enzyme: Purified enolase.
-
Substrate: 2-phospho-D-glycerate (2-PG).
-
Test Inhibitors: this compound or other synthetic inhibitors at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by combining the assay buffer and purified enolase.
-
Add the test inhibitor at the desired concentration and incubate for a predetermined time at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate, 2-PG.
-
Immediately monitor the increase in absorbance at 240 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
-
Cell Viability Assay (CCK-8)
This assay determines the number of viable cells in culture by utilizing a water-soluble tetrazolium salt.
-
Reagents:
-
Cell culture medium appropriate for the cell line.
-
Cells to be tested (e.g., A375, SK-MEL-19).[10]
-
Test inhibitors.
-
Cell Counting Kit-8 (CCK-8) solution.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^3 cells per well and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the enolase inhibitors. Include untreated control wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).[10]
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[10]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Metabolic Flux Analysis: 13C-Glucose to 13C-Lactate Conversion
This method traces the flow of carbon from glucose to lactate, providing a direct measure of glycolytic activity.
-
Reagents:
-
Cell culture medium lacking glucose.
-
[U-13C]-glucose (uniformly labeled with Carbon-13).
-
Test inhibitors.
-
-
Procedure:
-
Culture cells in standard medium until they reach the desired confluence.
-
Replace the standard medium with glucose-free medium containing the test inhibitor at the desired concentration and incubate for a specified period.
-
Replace the inhibitor-containing medium with glucose-free medium containing both the inhibitor and [U-13C]-glucose.
-
Incubate for a defined period to allow for the uptake and metabolism of the labeled glucose.
-
Harvest the cells and the culture medium.
-
Extract intracellular metabolites from the cell pellet.
-
Analyze the isotopic labeling of lactate in the culture medium and cell extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
The degree of inhibition of glycolysis is determined by the reduction in the amount of 13C-labeled lactate produced in inhibitor-treated cells compared to untreated controls.
-
Mandatory Visualizations
Caption: Inhibition of the Glycolytic Pathway by Enolase Inhibitors.
Caption: Bioactivation of the Prodrug POMHEX to its Active Form, HEX.
Caption: General Workflow for Enolase Inhibitor Discovery and Development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 9. benchchem.com [benchchem.com]
- 10. α-Enolase inhibits apoptosis and promotes cell invasion and proliferation of skin cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal and Handling of SF2312
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of SF2312, a potent enolase inhibitor. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a natural phosphonate antibiotic and a potent inhibitor of the glycolytic enzyme enolase.[1][2] While it is shipped as a non-hazardous chemical under ambient temperatures, standard laboratory precautions should always be observed.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Contact: Avoid inhalation, and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Storage: Store this compound in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0-4°C. For long-term storage (months to years), store at -20°C.[3]
This compound Proper Disposal Procedures
Disposal of this compound and associated waste must be conducted in accordance with local, state, and federal regulations. The following procedures are based on general best practices for chemical and antibiotic waste.
Step 1: Segregation of Waste
At the point of generation, segregate this compound waste into the following categories:
-
Unused/Expired this compound Powder: The original solid compound.
-
Concentrated Stock Solutions: High-concentration solutions of this compound (typically in DMSO).
-
Contaminated Labware: Includes items such as pipette tips, centrifuge tubes, flasks, and gloves that have come into direct contact with this compound.
-
Aqueous Waste: Diluted this compound solutions, such as spent cell culture media.
Step 2: Waste Collection and Containment
-
Solid and Concentrated Waste:
-
Collect unused this compound powder, contaminated solids (e.g., weighing boats, wipes), and concentrated stock solutions in a designated, leak-proof hazardous waste container.
-
This container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and its CAS number (107729-45-3).[4]
-
-
Contaminated Sharps:
-
Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-resistant sharps container.
-
-
Aqueous Waste:
-
Collect aqueous waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour aqueous waste containing this compound down the drain. As an antibiotic, its release into the sewer system can contribute to environmental contamination and the development of antibiotic-resistant microorganisms.
-
Step 3: Final Disposal
-
All collected hazardous waste containers must be sealed and stored in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Physicochemical Data for this compound
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Reference |
| CAS Number | 107729-45-3 | [1][4] |
| Molecular Formula | C4H8NO6P | [1] |
| Molecular Weight | 197.08 g/mol | [1] |
| IC50 (hENO1) | 37.9 nM | [2] |
| IC50 (hENO2) | 42.5 nM | [2] |
| Appearance | Solid powder | [3] |
Experimental Protocol: Cell Viability Assay with this compound
This protocol details a common method for assessing the effect of this compound on the proliferation of cancer cells, such as ENO1-deleted glioma cell lines.[2]
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
This compound compound
-
ENO1-deleted glioma cells (e.g., D423)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. Mix thoroughly to ensure complete dissolution. Store aliquots at -80°C.
-
Cell Seeding:
-
Trypsinize and count the glioma cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 200 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
Add the appropriate volume of cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key logical and procedural flows related to this compound.
Caption: Workflow for this compound Cell Viability Assay.
Caption: this compound Inhibition of the Enolase Step in Glycolysis.
References
Personal protective equipment for handling SF2312
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of SF2312, a potent natural phosphonate antibiotic and enolase inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.
Immediate Safety and Hazard Information
This compound is a highly potent enolase inhibitor with IC50 values of 37.9 nM and 42.5 nM for human recombinant ENO1 and ENO2, respectively.[1] While a comprehensive Safety Data Sheet (SDS) with detailed physical and toxicological data is not publicly available, its biological activity and chemical class as a phosphonate antibiotic necessitate careful handling to avoid potential health risks. All laboratory personnel must adhere to standard safety protocols for handling potent enzyme inhibitors and antibiotics.
General Precautions:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Handling solid this compound (weighing, preparing solutions) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Respiratory protection (N95 or higher) if handling outside of a fume hood |
| Handling solutions of this compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles |
| Spill cleanup | - Nitrile gloves (double-gloving recommended)- Chemical-resistant laboratory coat or apron- Chemical splash goggles and face shield- Respiratory protection (as appropriate for the spill size and location) |
| Waste disposal | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
Experimental Protocols and Handling Procedures
Solution Preparation:
For experimental use, this compound is typically dissolved in a suitable solvent. Due to its high potency, accurate weighing and dilution are critical. All solution preparation should be performed in a chemical fume hood.
Storage:
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Refer to the supplier's instructions for optimal storage temperature and conditions to ensure stability.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Inactivation: While specific inactivation protocols for this compound are not documented, general procedures for potent enzyme inhibitors can be followed. This may involve treatment with a chemical deactivating agent. Consult with your institution's environmental health and safety (EHS) office for approved methods.
-
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and rinseates from cleaning contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream.
-
Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department.
Emergency Procedures
| Situation | First Aid and Emergency Response |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water.- Remove contaminated clothing.- Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do not induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Wear appropriate PPE before attempting cleanup.- Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).- For solid spills, carefully sweep or scoop the material to avoid creating dust.- Collect all contaminated materials in a labeled hazardous waste container.- Clean the spill area with a suitable detergent and water. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H8NO6P |
| Molecular Weight | 213.09 g/mol |
| CAS Number | 107729-45-3 |
| Appearance | Solid (form may vary) |
| Solubility | Information not readily available. Refer to supplier documentation. |
| Stability | Stable under recommended storage conditions. |
Toxicological Data Summary
| Endpoint | Result | Reference |
| IC50 (ENO1) | 37.9 nM | [1] |
| IC50 (ENO2) | 42.5 nM | [1] |
| Cellular Effects | Selectively toxic to ENO1-deleted glioma cells.[1] | [1] |
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
